Suloctidil

Catalog No.
S544217
CAS No.
54767-75-8
M.F
C20H35NOS
M. Wt
337.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suloctidil

CAS Number

54767-75-8

Product Name

Suloctidil

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil.

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

The exact mass of the compound (1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol is 337.2439 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Suloctidil as a Potential Antifungal Agent

Author: Smolecule Technical Support Team. Date: February 2026

Recent research has investigated the repurposing of suloctidil as an antifungal agent. The following table summarizes the key findings from a 2017 study published in Oncotarget that evaluated its effects against Candida albicans [1].

Aspect Findings for *C. albicans*
Minimum Inhibitory Concentration (MIC₈₀) 4 μg/mL [1]
Biofilm Inhibiting Concentration (BIC₈₀) 16 μg/mL [1]
Biofilm Eradicating Concentration (BEC₈₀) 64 μg/mL [1]
Key Antifungal Mechanism Inhibition of yeast-to-hyphal form switching; down-regulation of hypha-specific genes (e.g., HWP1, ALS3, ECE1) [1]
Kinetic Profile (Time-kill curve) Exhibited rapid, concentration-dependent activity against both forming and preformed biofilms [1]
*In Vivo* Efficacy (Mouse Model) 256 μg/mL significantly reduced fungal counts in a model of vaginal candidiasis [1]

Experimental Protocol for Antifungal Assessment

The study employed standard microbiological and molecular techniques to evaluate this compound's efficacy. The workflow below outlines the key experimental steps described in the research.

G Start Start: Antifungal Screening A Planktonic Cell Assay Determine MIC₈₀ Start->A B Biofilm Assays A->B C Time-Kill Curve Analysis (Kinetics of anti-biofilm activity) B->C D Morphological Studies (Scanning Electron Microscopy) C->D E Hyphal Growth Suppression Test D->E F Gene Expression Analysis (qRT-PCR for hyphal genes) E->F G In Vivo Validation (Mouse model of infection) F->G End End: Data Synthesis G->End

Experimental workflow for assessing this compound's antifungal activity [1].

The methodology can be broken down as follows:

  • Biofilm Assays: Metabolic activity assays (like the XTT assay) were used to determine the BIC₈₀ (effect on forming biofilms) and BEC₈₀ (effect on preformed, mature biofilms) [1].
  • Kinetic Analysis: Time-kill curves were generated by exposing the fungal cells to this compound at various concentrations and measuring viable cell counts over a defined period (e.g., 0-24 hours) to understand the rate of killing [1].
  • Mechanistic Studies: Scanning Electron Microscopy (SEM) visualized the structural damage to biofilms. The suppression of the virulent yeast-to-hyphal transition was quantified under induction conditions, and the expression levels of genes critical for hyphal formation were analyzed using quantitative reverse transcription polymerase chain reaction (qRT-PCR) [1].

Insights and Paths for Further Research

The discovery of this compound's potent antifungal activity is a prime example of drug repurposing, a strategy that can accelerate development by leveraging existing knowledge of a compound's safety and pharmacokinetics [2]. However, the specific PK data you seek was not within the scope of this antifungal study.

To address your core query, here are suggested paths forward:

  • Explore Historical Sources: The most relevant pharmacokinetic data may be found in older, primary literature. I recommend searching for the review article cited in these search results: "this compound: relationship between pharmacokinetics and antithrombotic effect" (Thromb Res Suppl. 1983) [3].
  • Utilize Specialized Databases: Access to databases like PubMed or Embase will be crucial. You can also search for clinical trial reports or old regulatory documents from the era when this compound was investigated as a vascular drug.

References

Suloctidil Profile & Core Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and the limited available data for Suloctidil from historical and recent research contexts.

Property Description
ATC Code C04AX19 (Other peripheral vasodilators) [1] [2]
Systematic Name (1R,2S)-2-(octylamino)-1-[4-(propan-2-ylsulfanyl)phenyl]propan-1-ol [3]
Chemical Formula C₂₀H₃₅NOS [4] [3]
CAS Registry Number 54767-75-8 [4] [3]
Originator Continental Pharma (acquired by Monsanto in 1984) [4]
Historical Status Approved in Europe in the early 1970s; withdrawn worldwide in 1985 due to liver toxicity [4] [5]
Original Pharmacological Class Peripheral vasodilator; also described as a vascular antispasmodic and antithrombotic drug [1] [6] [7]

Quantitative Data from Antifungal Research

A 2017 study explored this compound's efficacy against Candida albicans biofilms. The quantitative results are summarized in the table below [6].

Parameter Value (for C. albicans strains YEM30 & LC3)
Minimum Inhibitory Concentration (MIC₈₀) 4 μg/mL [6]
Biofilm Inhibiting Concentration (BIC₈₀) 16 μg/mL [6]
Biofilm Eradicating Concentration (BEC₈₀) 64 μg/mL [6]

Experimental Protocol: Antifungal Activity Assessment

The following methodology details how the antifungal activity of this compound was evaluated in the 2017 study [6].

  • Biofilm Formation & Treatment: C. albicans biofilms were formed in vitro. To test inhibition, this compound was added during the biofilm formation process. To test eradication, the drug was added to pre-formed, mature biofilms [6].
  • Metabolic Activity Assay (XTT Assay): The effects on biofilm were quantified using an XTT assay. This measures the metabolic activity of the cells within the biofilm, which serves as a proxy for viable cell mass. The BIC₈₀ and BEC₈₀ were determined based on an 80% reduction in this activity compared to an untreated control [6].
  • Time-Kill Kinetics Assay: This assay was performed to understand the dynamics of the drug's effect. Biofilms (both forming and pre-formed) were exposed to this compound at various concentrations, and cell viability was measured at different time points to generate time-kill curves [6].
  • Gene Expression Analysis (qRT-PCR): To investigate the mechanism of hyphal suppression, the expression levels of hypha-specific genes (HWP1, ALS3, ECE1) were measured using quantitative real-time PCR after treatment with this compound [6].
  • In Vivo Efficacy Model: The therapeutic efficacy was further investigated in a murine model of vaginal candidiasis. Fungal load and histopathological changes in vaginal tissue were compared between this compound-treated and control (PBS-treated) mice over 15 days post-infection [6].

Proposed Mechanisms of Action

The available literature suggests multiple mechanisms for this compound, though a complete and definitive pathway from its original use is not available.

  • Stimulation of Prostacyclin (PGI₂): One study proposed that this compound's antithrombotic effect may be linked to its ability to stimulate the production of prostacyclin, a potent platelet inhibitor and vasodilator, from vascular endothelial cells. This was shown to be mediated by an increased mobilization of free arachidonic acid, the precursor for prostacyclin synthesis [7].
  • Inhibition of Hyphal Morphogenesis: The antifungal research identified that this compound effectively inhibits the yeast-to-hyphal transition, a critical virulence factor of C. albicans. This was correlated with the significant down-regulation of key hypha-specific genes (HWP1, ALS3, ECE1), disrupting the organism's ability to form invasive structures and robust biofilms [6].

The following diagram illustrates the proposed mechanisms based on the gathered research.

G cluster_original Original Vascular Indication cluster_antifungal New Antifungal Research This compound This compound PGI2 Stimulates Prostacyclin (PGI₂) This compound->PGI2 HyphalInhibition Inhibits Yeast-to-Hypha Transition This compound->HyphalInhibition Vasodilation Vasodilation PGI2->Vasodilation Antiplatelet Antiplatelet Effect PGI2->Antiplatelet GeneDownregulation Down-regulates Hyphal Genes (HWP1, ALS3, ECE1) HyphalInhibition->GeneDownregulation BiofilmDisruption Biofilm Disruption & Eradication HyphalInhibition->BiofilmDisruption

Key Considerations for Research

  • Primary Limitation: Hepatotoxicity: The central reason for this compound's withdrawal was drug-induced liver injury, ranging from elevated liver enzymes to hepatic cirrhosis. Any consideration for repurposing must address this significant toxicity [4] [5].
  • Data Gaps: Critical data for drug development—including its detailed mechanism of action as a vasodilator, absorption, distribution, metabolism, excretion (ADME), and full toxicological profile—are not available in the searched literature [3].

References

suloctidil biofilm inhibiting concentration BIC80

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Profile of Suloctidil

The antifungal activity of this compound against C. albicans has been characterized by the following key concentrations [1]:

Parameter Description Value (μg/mL)
MIC₈₀ Minimum Inhibitory Concentration for planktonic (free-floating) cells 4 μg/mL [1]
BIC₈₀ Biofilm Inhibiting Concentration (prevents new biofilm formation) 16 μg/mL [1]
BEC₈₀ Biofilm Eradicating Concentration (disrupts pre-formed biofilm) 64 μg/mL [1]

This compound also demonstrates synergistic effects when combined with existing antifungals. Research on the emerging pathogen Candida auris shows a strong synergistic interaction between this compound and voriconazole, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.11 to 0.5 [2].

Detailed Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC₈₀)

This protocol follows the broth microdilution method and is used to determine the effect on planktonic cells [1] [2].

  • Preparation of Inoculum: Harvest C. albicans cells (e.g., strains YEM30 or LC3) from a 24-hour culture plate. Adjust the cell suspension in distilled water to a density of 1–5 × 10⁵ cells/mL [2].
  • Drug Dilution: Prepare a two-fold serial dilution of this compound in RPMI-1640 medium buffered with MOPS (pH 7.0) in a 96-well plate [2].
  • Inoculation and Incubation: Add 100 μL of the cell inoculum to each well. Include a growth control (no drug) and a sterility control (medium only). Seal the plate and incubate at 35°C for 24 hours without shaking [1] [2].
  • Result Reading: The MIC₈₀ is defined as the lowest concentration of this compound that results in an 80% reduction of cell growth compared to the growth control well. This can be assessed visually or by measuring optical density at 530 nm [1] [2].
Protocol 2: Biofilm Inhibiting Concentration (BIC₈₀) Assay

This assay evaluates the drug's ability to prevent biofilm formation and can be adapted from the XTT reduction method described in other antifungal studies [1] [3].

  • Biofilm Formation: In a 96-well plate, incubate the standardized C. albicans inoculum (2 × 10⁶ CFU/mL) in RPMI-1640 medium with varying concentrations of this compound. Incubate at 37°C for 24 hours to allow biofilm formation in the presence of the drug [1] [3].
  • Biofilm Metabolic Activity Measurement:
    • Carefully aspirate the supernatant and wash the formed biofilms gently with Phosphate Buffered Saline (PBS) to remove non-adherent cells.
    • Add 200 μL of XTT-menadione solution to each well. Incubate the plate at 37°C in the dark for 2 hours [3].
  • Result Reading: Measure the optical density (OD) of the solution at 490 nm. The BIC₈₀ is the lowest drug concentration that causes an 80% reduction in the metabolic activity of the biofilm compared to the untreated control [1]. Biofilm inhibition rate can be calculated as: (1 - OD₄₉₀(drug group) / OD₄₉₀(control)) × 100% [3].
Protocol 3: Biofilm Eradicating Concentration (BEC₈₀) Assay

This protocol tests this compound's activity against mature biofilms [1].

  • Mature Biofilm Development: In a 96-well plate, incubate the C. albicans inoculum to form a biofilm for 24 hours at 37°C without any drug pressure.
  • Drug Application: After biofilm formation, carefully remove the spent medium and add fresh medium containing serial dilutions of this compound. Incubate the plate for another 24 hours at 37°C [1].
  • Viability Assessment: The metabolic activity of the remaining viable biofilm is measured using the XTT assay, as described in Protocol 2. The BEC₈₀ is defined as the lowest concentration that eradicates 80% of the pre-formed biofilm's metabolic activity [1].

Mechanism of Action and Workflow

This compound combats C. albicans through multiple mechanisms. It directly damages cellular integrity and potently inhibits the yeast-to-hyphal transition, a key virulence factor. This is achieved by downregulating critical hypha-specific genes such as HWP1, ALS3, and ECE1 [1]. The following diagram illustrates the experimental workflow for evaluating this compound:

Start Start Experiment Prep Prepare C. albicans Inoculum (1-5x10⁵ CFU/mL) Start->Prep MIC MIC80 Assay (Planktonic Cells) Prep->MIC BIC BIC80 Assay (Biofilm Prevention) Prep->BIC BEC BEC80 Assay (Biofilm Eradication) Prep->BEC Analysis Analyze Results (XTT, SEM, qPCR) MIC->Analysis BIC->Analysis BEC->Analysis End Data Interpretation Analysis->End

The antifungal mechanism of this compound, particularly its effect on virulence, can be summarized as follows:

This compound This compound Treatment CellularDamage Cellular Damage (Shriveling, Cell Detachment) This compound->CellularDamage HyphalInhibition Inhibition of Yeast-to-Hypha Transition This compound->HyphalInhibition BiofilmReduction Reduced Biofilm Formation & Virulence CellularDamage->BiofilmReduction GeneDown Downregulation of Hypha-Specific Genes HyphalInhibition->GeneDown HyphalInhibition->BiofilmReduction HWP1 HWP1 GeneDown->HWP1 ALS3 ALS3 GeneDown->ALS3 ECE1 ECE1 GeneDown->ECE1

Key Application Notes

  • Strain Specificity: While effective against common C. albicans strains, researchers should verify activity against their specific clinical or laboratory isolates, as efficacy can vary [1].
  • Synergy Screening: Consider testing this compound in combination with azoles (e.g., voriconazole) or echinocandins against resistant strains like C. auris to leverage synergistic effects and lower required doses [2].
  • In Vivo Validation: The efficacy of a topical 256 μg/mL this compound formulation has been demonstrated in a murine model of vaginal candidiasis, significantly reducing fungal load and inflammatory pathology [1].

References

Suloctidil as a Promising Antifungal Agent: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Executive Summary

Candida albicans is a frequent human fungal pathogen whose pathogenicity is heavily linked to its ability to form biofilms. These biofilms are inherently resistant to most conventional antifungal agents, leading to significant treatment challenges in clinical settings [1] [2]. Drug repurposing—identifying new uses for existing, approved drugs—has emerged as a valuable strategy to rapidly develop new therapeutic options, as the safety and pharmacokinetic profiles of these compounds are already established [3].

Suloctidil, a vascular antispasmodic and antithrombotic drug, has demonstrated potent in vitro and in vivo efficacy against C. albicans biofilms [1] [4]. The following application notes summarize key quantitative data and provide detailed protocols for evaluating this compound's antifungal activity, making it a strong candidate for further development as an antifungal therapy.

Quantitative Efficacy Data

The activity of this compound against C. albicans can be quantified at different stages, from planktonic cell growth to pre-formed mature biofilms. The data below, derived from two C. albicans strains (YEM30 and LC3), clearly delineates its potency [1] [2].

Table 1: Key Efficacy Parameters of this compound against C. albicans

Parameter Abbreviation Definition Value (μg/mL)
Minimum Inhibitory Concentration MIC₈₀ The lowest concentration that inhibits 80% of planktonic cell growth. 4 μg/mL [1] [2]
Biofilm Inhibiting Concentration BIC₈₀ The lowest concentration that inhibits 80% of biofilm formation. 16 μg/mL [1] [2]
Biofilm Eradicating Concentration BEC₈₀ The lowest concentration that eradicates 80% of a pre-formed biofilm. 64 μg/mL [1] [2]

Table 2: In Vivo Efficacy in a Murine Model of Vaginal Candidiasis

Parameter Model Dosage Key Findings
Fungal Load Reduction Murine vaginal candidiasis 256 μg/mL Significant reduction in fungal counts on days 5, 9, and 15 post-infection (p<0.01) [2].
Histopathological Changes Murine vaginal candidiasis 256 μg/mL Markedly reduced inflammatory cell infiltration in vaginal tissue compared to the control group [2].
Detailed Experimental Protocols
3.1. Protocol: Determining Minimum Inhibitory Concentration (MIC₈₀)

This protocol is adapted from the standardized broth microdilution method [5].

  • Principle: To determine the lowest concentration of this compound that inhibits the growth of free-floating (planktonic) C. albicans cells.
  • Materials:
    • This compound stock solution (40 mg/mL in DMSO) [5].
    • C. albicans inoculum (e.g., strains YEM30, LC3, or SC5314).
    • RPMI-1640 medium.
    • 96-well flat-bottom microtiter plates.
    • Microtiter plate reader.
  • Procedure:
    • Prepare two-fold serial dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 μL per well and a concentration range of 4-32 μg/mL [5].
    • Prepare a C. albicans cell suspension at 5x10⁶ CFU/mL. Perform a 1:50 dilution followed by a 1:20 dilution in RPMI-1640 to obtain an inoculum of 2.5x10³ CFU/mL [5].
    • Add 100 μL of the inoculum to each well containing the drug dilutions.
    • Include controls: a negative control (RPMI medium only) and a positive control (cells in RPMI with 5% DMSO, no this compound) [5].
    • Incubate the plate for 48 hours at 37°C with constant agitation at 75 rpm [5].
    • Measure growth as turbidity at an optical density of 492 nm (OD₄₉₂).
  • Calculation: The MIC₈₀ is defined as the lowest concentration of this compound that results in 80% reduction in growth compared to the positive control [1].
3.2. Protocol: Determining Biofilm Eradicating Concentration (BEC₈₀)

This protocol assesses the ability of this compound to disrupt mature, pre-formed biofilms [1] [2].

  • Principle: To quantify the lowest concentration of this compound required to eradicate a mature biofilm.
  • Materials:
    • This compound stock solution.
    • C. albicans inoculum.
    • RPMI-1640 medium.
    • 96-well flat-bottom microtiter plates.
    • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
    • Microtiter plate reader.
  • Procedure:
    • Biofilm Formation: Seed the microtiter plate with 100 μL of C. albicans suspension (1x10⁶ cells/mL in RPMI-1640) and incubate for 24 hours at 37°C to allow for mature biofilm formation [2].
    • Washing: Gently wash the plates with PBS to remove non-adherent planktonic cells.
    • Drug Application: Add two-fold serial dilutions of this compound in RPMI-1640 to the pre-formed biofilms. The concentration range should extend to at least 256 μg/mL to cover the BEC₈₀ [1] [2].
    • Incubation: Incubate the plate for a further 24 hours at 37°C.
    • Viability Assessment (XTT assay):
      • Wash the biofilms again with PBS.
      • Add XTT reagent, which is metabolized by viable cells to a colored formazan product.
      • Incubate in the dark for a few hours and measure the absorbance at 492 nm [2].
  • Calculation: The BEC₈₀ is defined as the lowest concentration of this compound that reduces the metabolic activity of the pre-formed biofilm by 80% compared to the untreated control [1].

The following workflow diagram illustrates the key stages of the BEC₈₀ protocol:

Start Start Protocol BiofilmForm Form Mature Biofilm (24h incubation at 37°C) Start->BiofilmForm Wash1 Wash with PBS (Remove non-adherent cells) BiofilmForm->Wash1 DrugApply Apply this compound Dilutions Wash1->DrugApply Incubate Incubate with Drug (24h at 37°C) DrugApply->Incubate Wash2 Wash with PBS Incubate->Wash2 XTTAssay Assay Viability (XTT Metabolic Assay) Wash2->XTTAssay Measure Measure Absorbance at 492nm XTTAssay->Measure Calculate Calculate BEC₈₀ Measure->Calculate End BEC₈₀ Determined Calculate->End

Mechanism of Action

This compound exerts its anti-biofilm effects through a multi-faceted mechanism that directly targets key virulence factors of C. albicans.

  • Inhibition of Morphological Switching: A critical virulence factor of C. albicans is its ability to switch from yeast to hyphal (filamentous) form, which is essential for biofilm development and invasion. This compound potently inhibits this yeast-to-hyphal transition. When added at the beginning of culture (16 μg/mL), it completely suppresses hyphal formation [2].
  • Downregulation of Hypha-Specific Genes: The inhibitory effect on morphological switching is mechanistically supported by the downregulation of key hypha-specific genes. Quantitative analysis shows that this compound treatment significantly reduces the expression of HWP1 (2.8-fold), ALS3 (2.3-fold), and ECE1 (4.9-fold) [1] [2]. These genes are critical for hyphal wall protein formation, adhesion, and cell elongation.
  • Direct Cellular Damage: Scanning Electron Microscopy (SEM) imaging reveals that this compound causes clear morphological damage to biofilm cells. After 1 hour of exposure to 64 μg/mL (BEC₈₀), cells appear slightly shrunken. After 24 hours, the cellular damage is extensive, with cells completely shriveled and budding cells detached from the hyphae [2].

The diagram below summarizes this multi-targeted mechanism of action:

This compound This compound Treatment SubProcess1 Inhibition of Yeast-to-Hypha Switch This compound->SubProcess1 SubProcess2 Downregulation of Hyphal Genes (HWP1, ALS3, ECE1) This compound->SubProcess2 SubProcess3 Direct Cellular Damage (Cell Shriveling, Detachment) This compound->SubProcess3 Outcome1 Impaired Biofilm Architecture SubProcess1->Outcome1 Outcome2 Reduced Adhesion & Virulence SubProcess2->Outcome2 Outcome3 Loss of Biofilm Integrity SubProcess3->Outcome3 FinalOutcome Effective Biofilm Eradication Outcome1->FinalOutcome Outcome2->FinalOutcome Outcome3->FinalOutcome

Application in Drug Repurposing & Conclusion

The data presented positions this compound as a promising repurposing candidate for the treatment of recalcitrant C. albicans biofilm infections. Its pre-existing safety data as an antithrombotic agent could potentially accelerate its translational path into clinical trials for fungal diseases [3]. The synergistic potential of this compound with conventional antifungals like caspofungin, as demonstrated with other repurposed drugs, represents a compelling area for immediate further investigation [6].

References

Suloctidil Profile and Reported Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Suloctidil is a sulfur-containing aminoalcohol with known vasodilatory and antithrombotic effects, and recent studies have highlighted its potential as an antifungal agent [1]. The tables below summarize its key chemical properties and its documented efficacy in biological assays.

Table 1: Physicochemical Properties of this compound

Property Detail
Chemical Formula C₂₀H₃₅NOS [1]
Molecular Weight 337.56 g/mol [1]
CAS Number 54767-75-8 [1]
Solubility in DMSO 67 mg/mL (198.48 mM) [1]
Description A sulfur-containing aminoalcohol, peripheral vasodilator, and potential antifungal agent [1].

Table 2: Reported Antimicrobial Efficacy of this compound

Organism Assay Type Key Metrics Citation
Bacillus cereus Liquid Media (Minimum Inhibitory Concentration - MIC) MIC: 20.30 µM [2]
Candida albicans Planktonic Cells (MIC₈₀) MIC₈₀: 4 µg/mL [3]
Candida albicans Biofilm Formation (BIC₈₀) BIC₈₀: 16 µg/mL [3]
Candida albicans Pre-formed Biofilm (BEC₈₀) BEC₈₀: 64 µg/mL [3]

Dissolution Enhancement Strategies for Poorly Soluble Drugs

Although direct methods for this compound are not published, the following well-established techniques for hydrophobic drugs provide a starting framework for research.

Table 3: General Methods for Enhancing Drug Dissolution

Method Description Key Components / Techniques

| Particle Size Reduction | Increasing the surface area of the drug to enhance contact with the dissolution medium. | • Nanoparticle Formulations: Creating drug nanoparticles [4]. • Micronization: Reducing particle size to the micron range. | | Solid Dispersion | Dispersing the drug in a hydrophilic inert carrier matrix at a solid-state level. | • Carriers: Polyethylene glycol (PEG), Gelatin, Polymers [5] [4]. • Methods: Freeze-drying, Melting, Solvent evaporation [5]. | | Complexation | Using molecules to form inclusion complexes with the drug, masking its properties and improving solubility. | • Cyclodextrins (CyDs): Effective for bitter taste masking and potentially enhancing dissolution [6]. | | Lipid-Based Systems | Incorporating the drug into lipid or surfactant-based systems to facilitate solubilization. | • Microemulsions / Self-Emulsifying Systems: Mixtures of oils, surfactants, and co-solvents [4]. • Multiparticulate Formats: Disperse the drug in a multiparticulate system to avoid dose-dumping [4]. |

The following diagram outlines a general workflow for investigating these different strategies.

start Start: Poorly Soluble Drug (e.g., this compound) strat1 Particle Size Reduction start->strat1 strat2 Solid Dispersion start->strat2 strat3 Complexation start->strat3 strat4 Lipid-Based Systems start->strat4 eval In-Vitro Evaluation (Dissolution Testing, Solubility Studies) strat1->eval strat2->eval strat3->eval strat4->eval decision Performance Acceptable? eval->decision decision->start No proceed Proceed to further pre-formulation decision->proceed Yes

Proposed Experimental Protocol for Solid Dispersion

This protocol adapts the freeze-drying method mentioned in fast-dissolving dosage form patents for creating a solid dispersion of this compound [5].

Objective: To enhance the dissolution rate of this compound by forming a solid dispersion with a hydrophilic polymer via freeze-drying.

Materials:

  • Active Pharmaceutical Ingredient (API): this compound.
  • Carrier: Polyethylene Glycol (PEG) 6000 or Gelatin.
  • Solvent: Suitable organic solvent (e.g., a mixture of water and tert-butanol), based on solubility profiles [5].
  • Equipment: Analytical balance, magnetic stirrer, freeze-dryer, dissolution tester, HPLC.

Method:

  • Preparation of Homogeneous Mixture:
    • Dissolve this compound and the carrier (e.g., PEG 6000) in a 1:5 to 1:10 (w/w) drug-to-carrier ratio in the solvent.
    • Stir the mixture continuously using a magnetic stirrer for 1-2 hours to ensure a clear, homogeneous solution is obtained [5].
  • Freeze-Drying (Lyophilization):
    • Pour the homogeneous solution into a freeze-drying flask.
    • Flash-freeze the solution, then place it in the freeze-dryer.
    • Lyophilize for approximately 24 hours or until a dry, porous solid cake is obtained [5].
  • Post-Processing:
    • Gently grind the lyophilized cake using a mortar and pestle.
    • Pass the powder through a sieve to obtain a uniform particle size (e.g., 150-250 µm).
  • In-Vitro Evaluation:
    • Weigh an amount of the solid dispersion powder equivalent to 10 mg of this compound.
    • Perform dissolution testing using a USP Apparatus II (paddle) at 50-75 rpm in 500-900 mL of dissolution medium (e.g., phosphate buffer pH 6.8) maintained at 37°C ± 0.5°C [5] [7].
    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
    • Analyze the samples using a validated HPLC method to determine the concentration of dissolved this compound [5].
    • Compare the dissolution profile against pure this compound API.

Important Considerations & Future Directions

  • Solubility Parameters: The choice of solvent and carrier is critical. Preliminary solubility studies of this compound in various solvents and with different polymers are necessary.
  • Solid-State Characterization: The formed solid dispersion should be characterized using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, which is crucial for enhanced dissolution.
  • Stability Studies: The physical and chemical stability of the formulation should be assessed under accelerated stability conditions (e.g., 40°C/75% RH) to ensure its viability.
  • Lack of Specific Data: The information provided here is an extrapolation. Dedicated experimental work is required to optimize these methods specifically for this compound.

Given the research focus on this compound's repurposing as an antimicrobial agent, optimizing its dissolution is a logical and necessary step in its development pathway. The strategies outlined here provide a foundation for such investigations.

References

Application Notes: Suloctidil as an Antifungal Agent

Author: Smolecule Technical Support Team. Date: February 2026

Suloctidil is a vascular antispasmodic and antithrombotic drug that has been identified through drug repurposing screens to possess significant antifungal activity [1] [2]. Its efficacy is particularly notable against biofilms of Candida albicans and the emerging multidrug-resistant pathogen Candida auris [1] [3] [2].

  • Mechanism of Action: The antifungal effect of this compound is linked to the inhibition of a key virulence factor: the yeast-to-hyphal transition. Treatment with this compound leads to the downregulation of hypha-specific genes, including HWP1, ALS3, and ECE1 [1] [3]. Furthermore, scanning electron microscopy (SEM) reveals that this compound causes significant cellular damage, resulting in completely shriveled cells and the detachment of budding cells from hyphae [3].
  • Synergistic Potential: Research on C. auris suggests promising synergistic interactions between this compound and existing antifungals. Specifically, this compound has been shown to act synergistically with voriconazole, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.11 to 0.5 [2].

Quantitative Activity of this compound Against C. albicans

The table below summarizes the key concentration parameters for this compound's activity against C. albicans planktonic cells and biofilms.

Parameter Definition Concentration (μg/mL)
MIC₈₀ Minimum concentration that inhibits 80% of planktonic cell growth. 4 μg/mL [1] [3]
BIC₈₀ Biofilm Inhibiting Concentration that inhibits 80% of biofilm metabolic activity. 16 μg/mL [1] [3]
BEC₈₀ Biofilm Eradicating Concentration that eradicates 80% of a pre-formed biofilm. 64 μg/mL [1] [3]

Detailed Time-Kill Curve Protocol

The following protocol is reconstructed from methodologies described in the search results for assessing the kinetics of this compound's activity against C. albicans biofilms [1] [3].

Objective

To determine the rate and extent of killing of C. albicans biofilms by this compound over time, for both biofilm formation and pre-formed (mature) biofilms.

Materials
  • Test Organism: Candida albicans strains (e.g., YEM30, LC3) [1] [3].
  • Antifungal Agent: this compound. Prepare stock solutions and serial dilutions in an appropriate solvent like Dimethyl Sulfoxide (DMSO) [2].
  • Media: RPMI 1640 medium buffered with MOPS, suitable for antifungal susceptibility testing [2].
  • Equipment: 96-well microtiter plates, spectrophotometer (for reading optical density at 530 nm), incubator at 35°C [1] [3] [2].
Experimental Workflow

The time-kill experiment involves two parallel tracks to evaluate activity against biofilm formation and pre-formed biofilms. The workflow is summarized in the diagram below.

G cluster_a A. Against Biofilm Formation cluster_b B. Against Pre-formed Biofilm Start Start Experiment A1 Inoculate C. albicans with this compound Start->A1 B1 Grow C. albicans biofilm for 24-48h Start->B1 A2 Incubate at 35°C A1->A2 A3 Sample at timepoints: 0, 2, 3, 6, 12, 24h A2->A3 Process Process Samples: Viable Cell Count A3->Process B2 Add this compound (64, 128, 256 μg/mL) B1->B2 B3 Incubate at 35°C B2->B3 B4 Sample at early timepoints: 0, 0.5, 1, 3h B3->B4 B4->Process Analyze Analyze Data: Plot Time-Kill Curves Process->Analyze

Procedure
  • Part A: Activity Against Biofilm Formation

    • Prepare an inoculum of C. albicans in RPMI medium to a density of 1-5 x 10⁵ cells/mL [2].
    • Dispense the inoculum into wells of a microtiter plate.
    • Immediately add this compound to achieve final concentrations encompassing the BIC₈₀ and multiples thereof (e.g., 4, 8, 16, and 32 μg/mL). Include a growth control (no drug) [1] [3].
    • Incubate the plate at 35°C.
    • At predetermined time points (e.g., 0, 2, 3, 6, 12, and 24 hours), remove samples from each well.
    • Perform viable cell counts by serially diluting the samples and plating on agar. Alternatively, metabolic activity assays can be used to estimate viability [1] [3].
  • Part B: Activity Against Pre-formed Biofilm

    • Allow C. albicans to form a mature biofilm over 24-48 hours in microtiter plates.
    • Carefully remove the medium and add fresh medium containing this compound at concentrations targeting the BEC₈₀ (e.g., 32, 64, 128, and 256 μg/mL). Include a biofilm control (no drug) [1] [3].
    • Incubate the plate at 35°C.
    • Due to the rapid activity against mature biofilms, sample at early time points (0, 0.5, 1, and 3 hours) [1] [3].
    • Process the samples for viable cell count as described in Part A.
Data Analysis
  • Plot the mean log₁₀ CFU/mL versus time for each concentration of this compound and the control.
  • The fungicidal endpoint is defined as a ≥3-log₁₀ (99.9%) reduction in viable cell count compared to the starting inoculum [4].

Time-Kill Curve Results and Interpretation

The data from the referenced studies reveal the potent and rapid activity of this compound, which can be summarized as follows.

Biofilm Stage This compound Concentration Key Finding
Formation 16 μg/mL (BIC₈₀) & 32 μg/mL Achieved fungicidal endpoint within 3 hours of exposure [1] [3].
Formation 4 μg/mL & 8 μg/mL (sub-BIC) Inhibitory activity weakened after 6-12 hours of exposure [1] [3].
Pre-formed 64, 128, & 256 μg/mL Rapidly exerted activity, reaching the fungicidal endpoint in less than 0.5 hours [1] [3].

Mechanism of Action Pathway

The antifungal effect of this compound involves the suppression of critical virulence pathways in C. albicans, as illustrated below.

G This compound This compound Treatment Action1 Inhibits Yeast-to-Hyphal Switching This compound->Action1 Action2 Downregulates Hypha-Specific Genes This compound->Action2 Action3 Causes Cellular Damage and Shriveling This compound->Action3 Outcome Reduced Biofilm Formation and Eradication of Mature Biofilms Action1->Outcome Gene1 HWP1 Action2->Gene1 Gene2 ALS3 Action2->Gene2 Gene3 ECE1 Action2->Gene3 Action3->Outcome

Critical Considerations for Protocol Design

  • Strain Variability: Be aware that the killing kinetics can vary between strains. For example, the inhibitory activity of sub-BEC concentrations weakened after 0.5 hours in YEM30 but took 3 hours in LC3 [1] [3]. It is crucial to test a panel of strains.
  • In Vivo Correlation: The in vitro activity translates to in vivo efficacy. In a murine model of vaginal candidiasis, 256 μg/mL of this compound significantly reduced fungal loads and inflammatory pathology [3].
  • Solubility and Handling: this compound stock solutions are typically prepared in DMSO [2]. Ensure that the final concentration of DMSO in the assay does not affect microbial growth (commonly ≤1%).

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

Suloctidil as an Inhibitor of Candida albicans Hyphal Growth: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The dimorphic fungus Candida albicans is a major human opportunistic pathogen. Its ability to switch from yeast to hyphal form is a critical virulence factor, enabling tissue invasion, biofilm formation, and resistance to antifungal agents [1]. Suloctidil, a molecule previously used as a peripheral vasodilator and antithrombotic agent, has been identified as a promising repurposed antifungal compound. Its efficacy is not solely based on fungicidal activity but significantly on its ability to inhibit hyphal morphogenesis, a key process in C. albicans pathogenesis [1] [2]. These application notes consolidate the experimental data and detailed protocols for assessing the anti-hyphal activity of this compound, providing a resource for researchers in antifungal drug development.

Key Findings on Hyphal Inhibition

Quantitative Activity of this compound

Research has established key concentration thresholds for this compound's activity against C. albicans [1].

Table 1: Key inhibitory concentrations of this compound against C. albicans

Parameter Abbreviation Concentration (μg/mL) Definition
Minimum Inhibitory Concentration (80%) MIC~80~ 4 The lowest concentration that inhibits 80% of planktonic cell growth
Biofilm Inhibiting Concentration (80%) BIC~80~ 16 The lowest concentration that inhibits 80% of biofilm metabolic activity
Biofilm Eradicating Concentration (80%) BEC~80~ 64 The lowest concentration that eradicates 80% of a pre-formed biofilm
Effect on Hyphal Growth and Gene Expression

This compound exerts a profound effect on the hyphal form of C. albicans:

  • Morphological Disruption: Scanning Electron Microscopy (SEM) revealed that treatment with this compound (64 μg/mL) causes C. albicans cells to appear shriveled, with budding cells detaching from the hyphae [1].
  • Inhibition of Hyphal Switching: Hyphal growth tests demonstrated that this compound (16 μg/mL) can completely suppress yeast-to-hyphal switching when added at the beginning of culture or up to 2 hours after culture initiation. However, this inhibitory effect is lost if the drug is added after hyphal growth is established (e.g., after 4 hours of culture) [1].
  • Down-regulation of Hypha-Specific Genes: Quantitative RT-PCR analysis showed that this compound treatment significantly down-regulates the expression of key hypha-specific genes. The results from one study are summarized below [1]:

Table 2: Down-regulation of hypha-specific genes in C. albicans after this compound treatment

Gene Symbol Gene Name Fold Down-regulation
HWP1 Hyphal Wall Protein 1 2.8-fold
ALS3 Agglutinin Like Sequence 3 2.3-fold
ECE1 Extent of Cell Elongation 1 4.9-fold

Detailed Experimental Protocols

Hyphal Growth Inhibition Assay (Macroscopic)

This protocol assesses the ability of this compound to prevent hyphal formation on solid surface-inducing media [1].

  • Principle: C. albicans is cultured on a solid medium that induces hyphal growth (e.g., Spider Medium) in the presence of this compound. The formation of hyphal colonies, which appear as rough, opaque spreads, is compared to the smooth, round colonies of the yeast form.
  • Materials:
    • C. albicans strains (e.g., YEM30, LC3)
    • This compound (e.g., from Selleckchem, CAS 54767-75-8) [3]
    • Solid Hypha-Inducing Medium (e.g., Spider Medium)
    • Dimethyl Sulfoxide (DMSO)
    • Sterile cell culture plates
  • Procedure:
    • Prepare a stock solution of this compound in DMSO. Aliquots can be stored at -20°C.
    • Inoculate C. albicans from a single colony into liquid medium and grow overnight.
    • Dilute the overnight culture to an optical density (OD~600~) of 0.1 in fresh medium.
    • Add this compound to the inducing solid medium to achieve the desired final concentrations (e.g., 0, 4, 8, 16 μg/mL). A vehicle control with DMSO only is essential.
    • Spot 5-10 μL of the diluted cell culture onto the prepared agar plates.
    • Incubate the plates at 37°C for 3 to 5 days.
    • Image the colonies daily under a microscope or document the macroscopic morphology. The absence of filamentous, invasive growth at the colony edge indicates successful hyphal inhibition.

The following workflow diagram summarizes the key steps of this assay:

G Start Start Hyphal Growth Inhibition Assay P1 Prepare this compound stock in DMSO Start->P1 P2 Culture C. albicans overnight P1->P2 P3 Dilute culture to standard OD P2->P3 P4 Add this compound to solid inducing medium P3->P4 P5 Spot culture onto plates P4->P5 P6 Incubate at 37°C for 3-5 days P5->P6 P7 Image and analyze colony morphology P6->P7 End Assay Complete P7->End

Time-Kill Kinetics Assay for Biofilm

This protocol evaluates the kinetics of this compound's activity against forming and pre-formed C. albicans biofilms, providing dynamic viability data [1].

  • Principle: Biofilms are formed in microtiter plates and exposed to this compound for varying durations. The metabolic activity of the remaining viable cells is measured using a colorimetric reagent like XTT, generating time-kill curves.
  • Materials:
    • Sterile 96-well flat-bottom microtiter plates
    • RPMI-1640 culture medium
    • This compound stock solutions
    • XTT sodium salt and Menadione
    • Microtiter plate spectrophotometer
  • Procedure for Forming Biofilm Inhibition:
    • Prepare a standardized C. albicans cell suspension (e.g., 1x10^6^ to 1x10^7^ cells/mL) in RPMI-1640.
    • Dispense 100 μL per well into the microtiter plate and incubate at 37°C to allow biofilm adhesion (e.g., 90 minutes).
    • Remove non-adherent cells by washing the wells with PBS.
    • Add fresh medium containing this compound at concentrations ranging from sub-BIC to BIC (e.g., 4, 8, 16, 32 μg/mL).
    • Incubate the plate for different time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
    • At each time point, carefully remove the treatment, wash the biofilm, and add XTT/menadione solution.
    • Incubate in the dark for 1-2 hours and measure the colorimetric change at 492 nm.
  • Procedure for Pre-formed Biofilm Eradication:
    • Allow biofilms to form and mature over 24-48 hours in the microtiter plates.
    • Wash the mature biofilms with PBS.
    • Add this compound at concentrations ranging from sub-BEC to BEC (e.g., 32, 64, 128, 256 μg/mL) and incubate.
    • Follow steps 5-7 from the inhibition assay above.

The dynamic relationship between this compound concentration and exposure time on biofilm viability can be visualized as follows:

G cluster_0 Forming Biofilm (BIC) cluster_1 Pre-formed Biofilm (BEC) Concentrations This compound Concentration B1 Rapid inhibition (2-3 hours to endpoint) Concentrations->B1 High (16-32 µg/mL) B2 Weaker inhibition with sub-BIC over 6-12h Concentrations->B2 Low (4-8 µg/mL) P1 Very rapid activity (<0.5 hours to endpoint) Concentrations->P1 Very High (64-256 µg/mL) P2 Variable effect with sub-BEC over 0.5-3h Concentrations->P2 Moderate (32 µg/mL) ExpTime Exposure Time ExpTime->B1 ExpTime->B2 ExpTime->P1 ExpTime->P2

Gene Expression Analysis by qRT-PCR

This protocol details the method for quantifying the down-regulation of hypha-specific genes (HWP1, ALS3, ECE1) following this compound treatment [1].

  • Principle: C. albicans is grown under hypha-inducing conditions with and without this compound. Total RNA is extracted, reverse transcribed into cDNA, and the transcript levels of target genes are quantified using real-time PCR and normalized to a housekeeping gene.
  • Materials:
    • Hypha-inducing liquid medium (e.g., RPMI-1640 with 10% FBS)
    • RNA extraction kit (e.g., RNeasy Mini Kit)
    • cDNA synthesis kit
    • SYBR Green qPCR master mix
    • Primers for HWP1, ALS3, ECE1, and a reference gene (e.g., 18S rRNA)
    • Real-time PCR instrument
  • Procedure:
    • Grow C. albicans in hypha-inducing liquid medium with sub-inhibitory concentrations of this compound (e.g., 8-16 μg/mL) for a set period (e.g., 4-6 hours).
    • Harvest cells by centrifugation and mechanically disrupt them using glass beads.
    • Extract total RNA and determine its concentration and purity (OD~260~/OD~280~ ratio ~2.0).
    • Synthesize cDNA from 1 μg of total RNA.
    • Prepare qPCR reactions with gene-specific primers and SYBR Green mix.
    • Run the qPCR program and analyze the data using the comparative C~T~ method (2^–ΔΔC^T^). Express results as fold change relative to the untreated control.

Discussion and Application

The data demonstrates that this compound is a potent inhibitor of C. albicans virulence, primarily by blocking the morphogenetic switch to the hyphal form. This action is likely mediated by the down-regulation of key hypha-specific genes [1]. The finding that this compound shows synergistic interaction with voriconazole against the multidrug-resistant pathogen Candida auris further enhances its repurposing potential [2].

Troubleshooting Tips:

  • Solubility: this compound is soluble in DMSO (e.g., 67 mg/mL). Ensure the final DMSO concentration in assays is non-toxic to cells (typically ≤1%) [3].
  • Timing is Critical: The efficacy of hyphal inhibition is highly dependent on the timing of drug addition relative to the initiation of hyphal induction [1].
  • Strain Variability: It is good practice to confirm key results across multiple C. albicans strains, as done in the primary research [1].

Conclusion

This compound represents a compelling candidate for antifungal drug repurposing. The protocols outlined here for hyphal inhibition, time-kill kinetics, and gene expression analysis provide a robust framework for researchers to further investigate its mechanism of action and potential for combination therapy, addressing the growing challenge of antifungal resistance.

References

Comprehensive Application Notes and Protocols: Evaluating Suloctidil's Anti-Biofilm Efficacy Using Scanning Electron Microscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Candida auris and Candida albicans represent significant threats in clinical mycology due to their multidrug resistance and biofilm-forming capabilities. Suloctidil, previously utilized as a vascular antispasmodic and antithrombotic agent, has demonstrated promising antifungal properties against these pathogens. This document provides detailed application notes and standardized protocols for evaluating this compound's effects on Candida biofilms using scanning electron microscopy (SEM) and complementary techniques. The repurposing of existing pharmaceuticals like this compound offers a strategic approach to combating fungal infections, potentially reducing development time and costs compared to novel drug discovery. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize anti-biofilm compounds through morphological assessment and quantitative analysis.

Antifungal Efficacy of this compound: Quantitative Analysis

Minimum Inhibitory and Biofilm Eradication Concentrations

This compound demonstrates concentration-dependent antifungal activity against Candida species. Below are the key quantitative parameters established through systematic investigation:

Table 1: Anti-biofilm activity of this compound against Candida albicans strains YEM30 and LC3

Parameter Definition Value (μg/mL)
MIC₈₀ Minimum concentration inhibiting 80% of planktonic cell growth 4 μg/mL
BIC₈₀ Biofilm inhibiting concentration preventing 80% of biofilm formation 16 μg/mL
BEC₈₀ Biofilm eradicating concentration eliminating 80% of pre-formed biofilm 64 μg/mL

Source: [1] [2]

Research has confirmed this compound's activity against the emerging pathogen Candida auris, with studies identifying it among 27 FDA-approved compounds from the Prestwick Chemical Library that inhibit C. auris growth [3]. This demonstrates its broad-spectrum potential against multiple Candida species, including those with concerning drug resistance profiles.

Time-Kill Kinetics

The concentration-dependent characteristics of this compound are clearly demonstrated through time-kill curve assays:

  • Against biofilm formation: Complete inhibition of YEM30 and LC3 biofilm formation occurred within 3 hours at BIC (16 μg/mL) and within 2 hours at 2×BIC (32 μg/mL) [1]
  • Against pre-formed biofilms: this compound (64-256 μg/mL) rapidly achieved fungicidal endpoints against mature biofilms in both strains in less than 0.5 hours [1] [2]
  • Sub-inhibitory effects: Lower concentrations (4-8 μg/mL) showed transient inhibition, with activity weakening after 6-12 hours of exposure [2]

Table 2: Time-kill kinetics of this compound against Candida albicans biofilms

Biofilm State This compound Concentration Time to Fungicidal Endpoint
Forming 16 μg/mL (BIC) 3 hours
Forming 32 μg/mL (2×BIC) 2 hours
Mature 64-256 μg/mL (BEC range) <0.5 hours

Experimental Protocols for this compound Biofilm Evaluation

Biofilm Cultivation and this compound Treatment
3.1.1 Materials
  • Candida strains (C. albicans YEM30/LC3 or C. auris clinical isolates)
  • This compound (commercial source, prepare 10 mg/mL stock in DMSO)
  • RPMI 1640 medium with 2% glucose, buffered with 165 mM MOPS to pH 7.0
  • 96-well polystyrene plates for biofilm formation
  • Sterile polyester membranes (for SEM preparation)
3.1.2 Procedure
  • Inoculum Preparation: Harvest Candida cells from Saboraud agar plates after 24-hour growth at 30°C (C. albicans) or 35°C (C. auris). Adjust suspension to 1-5×10⁵ cells/mL in distilled water [1] [3]
  • Biofilm Formation:
    • Add 100 μL inoculum to each well (final density 0.5-2.5×10⁵ cells/mL)
    • For adhesion phase studies: incubate 0-2 hours before treatment
    • For mature biofilms: incubate 24-48 hours at 35°C before treatment
  • This compound Application:
    • Prepare serial dilutions in RPMI medium (0.12-256 μg/mL)
    • For BIC determination: Add this compound during biofilm formation
    • For BEC determination: Add this compound to pre-formed biofilms
  • Incubation: Maintain plates at 35°C for 24 hours without shaking [3]
  • Assessment: Measure metabolic activity using XTT assay or crystal violet staining

G cluster_1 Treatment Conditions Start Inoculum Preparation BiofilmFormation Biofilm Formation (24-48 hours at 35°C) Start->BiofilmFormation SuloctidilApp This compound Application BiofilmFormation->SuloctidilApp Assessment Assessment SuloctidilApp->Assessment BIC BIC Determination (Add during formation) SuloctidilApp->BIC BEC BEC Determination (Add to pre-formed biofilm) SuloctidilApp->BEC

Scanning Electron Microscopy Protocol for Biofilm Visualization
3.2.1 Sample Preparation and Fixation
  • Primary Fixation: Treat biofilm samples with 2.5% glutaraldehyde/4.0% paraformaldehyde in 0.1M Millonig's buffer overnight at 4°C [4]
  • Washing: Rinse in two changes of Millonig's buffer (15 minutes each)
  • Post-fixation: Expose to buffered 1.0% osmium tetroxide for 45 minutes
  • Enhancement (Optional): For improved EPS visualization, add 0.15% ruthenium red during primary and post-fixation steps [5]
3.2.2 Dehydration and Drying
  • Ethanol Dehydration: Immerse samples in graded ethanol series (50% to 100%) at 30-minute intervals [4]
  • Drying: Utilize one of these methods:
    • Critical Point Drying (gold standard) OR
    • Hexamethyldisilazane (HMDS) Treatment: Transition through ethanol:HMDS mixtures (1:1, 1:2, 1:3), ending with four changes of 100% HMDS (1 hour each) [4]
3.2.3 Mounting and Coating
  • Mounting: Affix samples to aluminum stubs using carbon sticky tape
  • Coating: Sputter coat with gold for 90 seconds using a Denton sputter coater [4]
  • Imaging: Acquire digital images using a Zeiss Auriga Supra Field Emission SEM with Gatan imaging system at appropriate magnifications (3,000-10,000× recommended)
Hyphal Inhibition and Gene Expression Analysis
3.3.1 Hyphal Growth Suppression Assay
  • Culture Setup: Inoculate C. albicans in hypha-inducing medium (Spider medium or RPMI + serum)
  • This compound Treatment:
    • Group A: Add this compound (16 μg/mL) at culture initiation
    • Group B: Add after 2 hours of culture
    • Group C: Add after 4 hours of culture
    • Control: No this compound addition
  • Incubation: Grow for 12 hours at 37°C
  • Assessment: Examine hyphal formation microscopically; this compound completely suppresses hyphal growth when added at initiation or 2 hours [2]
3.3.2 Hypha-Specific Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from this compound-treated and control C. albicans cells during early hyphal development
  • cDNA Synthesis: Reverse transcribe using standard protocols
  • Quantitative PCR:
    • Target Genes: HWP1, ALS3, ECE1
    • Reference Genes: ACT1 or other suitable housekeeping genes
    • Conditions: Use SYBR Green chemistry with appropriate primers
  • Analysis: Calculate fold-change using 2^(-ΔΔCt) method; this compound treatment reduces HWP1, ALS3, and ECE1 expression by 2.8-, 2.3-, and 4.9-fold respectively [2]

G cluster_1 Fixation Options Start Sample Preparation & Fixation Dehydration Dehydration & Drying Start->Dehydration StandardFix Standard (Glutaraldehyde/ Paraformaldehyde) Start->StandardFix EnhancedFix Enhanced EPS (+ Ruthenium Red) Start->EnhancedFix Mounting Mounting & Coating Dehydration->Mounting Imaging SEM Imaging & Analysis Mounting->Imaging

SEM Imaging and Morphological Analysis

SEM Visualization of this compound-Treated Biofilms

Sample preparation is critical for accurate SEM visualization of biofilm architecture. The recommended protocols prioritize structural preservation while allowing for detailed examination of this compound-induced morphological changes:

  • Structural preservation: Conventional SEM with optimized protocols provides unparalleled image quality, magnification, and resolution for evaluating drug effects on clinical biofilms [6]
  • Artifact minimization: Traditional high-vacuum SEM requires dehydration and conductive coating, which can cause EPS collapse and biofilm shrinkage; therefore, protocol standardization is essential [6]
  • Imaging parameters: Digital images should be captured at multiple magnifications (typically 3,000-10,000×) to visualize both overall biofilm architecture and individual cell morphology [4]
Morphological Changes Induced by this compound

SEM imaging reveals distinctive, concentration-dependent alterations in Candida biofilm ultrastructure following this compound treatment:

  • After 1 hour at BEC (64 μg/mL): Biofilms show slightly shrunken budding cells with initial disruption of the extracellular matrix [2]
  • After 24 hours at BEC: Significant cellular damage appears, with complete cell shriveling and detachment of budding cells from hyphae [2]
  • Hyphal suppression: SEM clearly demonstrates inhibition of yeast-to-hyphal transition, a key virulence factor compromised by this compound [1]
  • Matrix disruption: The extracellular polymeric substance shows structural collapse and decomposition, reducing biofilm integrity

For comprehensive analysis, combine SEM with light microscopy and CLSM when possible. LM provides overall perspective at low magnification, while CLSM with specific fluorophores can discriminate live/dead cells and their spatial distribution after this compound treatment [6].

In Vivo Validation and Therapeutic Applications

Murine Model of Vaginal Candidiasis

The therapeutic efficacy of this compound should be validated using appropriate in vivo models:

  • Infection Model: Establish vaginal candidiasis in murine models by inoculating with C. albicans (10⁷-10⁸ cells/mL)
  • Treatment Groups:
    • Experimental: Intravaginal application of this compound (256 μg/mL in appropriate vehicle)
    • Control: Vehicle alone (PBS)
    • Positive control: Standard antifungal (e.g., fluconazole)
  • Treatment Schedule: Administer once daily for 5-15 days post-infection
  • Assessment:
    • Fungal burden: Quantify colony-forming units (CFU) from vaginal lavage on days 5, 9, and 15
    • Histopathology: Examine vaginal tissue sections for inflammatory cell infiltration
    • Statistical analysis: Compare results using appropriate tests (e.g., Student's t-test)

Studies demonstrate this compound significantly reduces fungal counts beginning at 5 days post-infection (p<0.05), with pronounced effects at days 9 and 15 (p<0.01) [1] [2]. Histopathological analysis reveals substantially reduced inflammatory cell infiltration in this compound-treated subjects compared to controls [2].

Combination Therapy Screening

Given the emergence of multidrug-resistant Candida auris, combination approaches enhance this compound's therapeutic potential:

  • Checkerboard Assay:

    • Prepare serial dilutions of this compound and conventional antifungals (voriconazole, anidulafungin) in 96-well plates
    • Inoculate with Candida auris (1-5×10⁵ cells/mL)
    • Incubate 24 hours at 35°C
    • Assess growth inhibition spectrophotometrically at 530nm
  • Synergy Calculation:

    • Calculate Fractional Inhibitory Concentration Index (FICI)
    • FICI ≤0.5 indicates synergy
    • FICI >0.5 to ≤4 indicates no interaction
    • FICI >4 indicates antagonism

Research identifies synergistic interactions between this compound and voriconazole against Candida auris, with FICI values of 0.11-0.5 [3]. This combination therapy approach may allow for reduced dosages of both agents while maintaining efficacy, potentially overcoming resistance mechanisms.

Troubleshooting and Technical Considerations

Common SEM Challenges and Solutions
  • Biofilm detachment: Ensure proper fixation time; use poly-L-lysine coated surfaces for improved adhesion
  • EPS collapse: Consider HMDS drying as a time-saving, inexpensive alternative to critical point drying [4]
  • Poor conductivity: Optimize sputter-coating duration (90 seconds recommended); ensure consistent coating thickness
  • Charging artifacts: Verify coating continuity; consider variable pressure SEM for challenging samples
Alternative SEM Modifications

For specialized applications, consider these SEM variants:

  • VP-SEM (Variable Pressure SEM): Allows visualization of hydrated samples with minimal preparation; reduces dehydration artifacts but may compromise resolution [6]
  • ESEM (Environmental SEM): Ideal for examining fully hydrated biofilms in native state; particularly effective when combined with ruthenium red staining for EPS visualization [5]
  • Cryo-SEM: Preserves native biofilm architecture through rapid freezing; requires specialized equipment but provides exceptional structural preservation

Conclusion

The protocols outlined herein provide comprehensive methodologies for evaluating this compound's anti-biofilm efficacy against Candida species. Through systematic application of these techniques—including SEM visualization, hyphal inhibition assays, and in vivo validation—researchers can thoroughly characterize this repurposed compound's potential. The synergistic relationship between this compound and existing antifungals against challenging pathogens like Candida auris underscores the value of drug repurposing strategies for addressing urgent antimicrobial resistance threats. Standardized implementation of these protocols will facilitate comparable data generation across laboratories and accelerate the development of much-needed antifungal alternatives.

References

Solubility Enhancement Techniques for Hydrophobic Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary techniques used to improve the solubility and bioavailability of poorly water-soluble drugs, which are often classified as BCS Class II (low solubility, high permeability) [1].

Technique Category Specific Method Key Principle / Components Example Drug(s)
Physical Modification [2] [1] Polymorphs / Amorphous Forms Metastable polymorphs or amorphous solids have higher energy and dissolution rates [2]. Riboflavin, Novobiocin [2]
Solid Dispersions Drug dispersed in hydrophilic carrier (e.g., polymers) via solvent or fusion methods [2]. Sulfathiazole [2]
Particle Size Reduction (Nanocrystals) Increased surface area for dissolution via micronization or nano-crystallization [1]. Griseofulvin, Nifedipine [1]
Chemical Modification [2] [1] Salt Formation Acidic/basic drugs converted to ionic salts with higher aqueous solubility [2]. Penicillin (acidic), Atropine (basic) [2]
Prodrug Drug molecule modified into a derivative with higher solubility, which converts in vivo [2]. Chloramphenicol [2]
Miscellaneous Methods [2] [1] Surfactants (Micellar Solubilization) Reduce interfacial tension; form micelles to solubilize hydrophobic drugs [2]. Spironolactone [2]
Co-solvency Use water-miscible solvents (e.g., PEG, ethanol) to create a more favorable solubilizing environment [2]. Hydrochlorothiazide [2]
Cyclodextrin Complexation Formation of water-soluble inclusion complexes [2]. Barbiturates, Benzodiazepines [2]
Lipid-Based Systems (SMEDDS) Self-emulsifying drug delivery systems form microemulsions in GI tract, enhancing solubilization [3] [1]. Fenofibrate, Atorvastatin [1]

Experimental Workflow for Technique Selection

The following diagram outlines a logical workflow for selecting and evaluating solubility enhancement techniques, based on general drug development principles.

G Start Start: Characterize Drug (Physicochemical Properties) A Assess Drug Properties (log P, pKa, Melting Point, Stability) Start->A B Select Initial Technique (Based on Drug Properties) A->B C Physical/Mechanical Methods? B->C D Chemical Modification? B->D E Formulation-Based Methods? B->E F Prepare Prototype Formulation C->F e.g., Micronization Solid Dispersion D->F e.g., Salt Formation Prodrug E->F e.g., Cyclodextrin Lipid-Based (SMEDDS) G In-Vitro Evaluation (Solubility, Dissolution) F->G H Performance Adequate? G->H H->B No Re-evaluate I Proceed to Further Pre-Clinical Studies H->I Yes

Frequently Asked Questions & Troubleshooting

Here are some common challenges researchers face and potential solutions based on general expertise in the field.

Q1: Our solid dispersion formulation shows poor flow properties and is difficult to compress into tablets. What can be done?

  • Potential Cause: The use of sticky or hygroscopic polymeric carriers (e.g., some PEGs) can lead to poor flow.
  • Solution: Consider switching to a different carrier (e.g., PVP, HPMC) or incorporating a glidant like colloidal silicon dioxide. Alternatively, the solid dispersion can be processed into a granules via roller compaction or mixed with directly compressible excipients.

Q2: The drug precipitates out after dilution of a SMEDDS formulation in aqueous media. How can this be prevented?

  • Potential Cause: The formulation may be at the boundary of its self-emulsification region, or the surfactant/cosurfactant ratio is not optimal to maintain drug solubilization upon dilution.
  • Solution: Re-optimize the ratio of oil, surfactant, and cosurfactant using phase diagrams. You might also try incorporating a precipitation inhibitor (e.g., polymers like HPMC or PVP) into the formulation.

Q3: A salt form of the drug was successfully created and showed high solubility, but stability studies indicate degradation under ambient conditions. What are the options?

  • Potential Cause: The salt form may be hygroscopic, absorbing moisture from the atmosphere which facilitates chemical degradation.
  • Solution:
    • Investigate the formation of a different salt with a more stable counterion.
    • Use protective packaging, such as desiccants in blister packs or bottles.
    • If salt formation is not viable, revert to the free acid/base form and employ a different enhancement technique (e.g., lipid-based systems, particle size reduction).

How to Proceed with Suloctidil Specifically

To develop a targeted plan for this compound:

  • Conduct a literature review to find any existing, older studies on this compound formulation.
  • Begin with characterization of the raw material's key properties, such as its log P (to confirm lipophilicity), pKa, and thermal profile (DSC).
  • Apply the general workflow starting with techniques most suited to its properties. Lipid-based systems (SMEDDS) are often a strong candidate for highly lipophilic drugs [3] [1].

References

Suloctidil Metabolite Identification: Core Concepts & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The identification of Suloctidil metabolites primarily involves techniques like gas chromatography-mass spectrometry (GC-MS) and focuses on challenges such as characterizing conjugated metabolites and resolving isobaric compounds [1] [2]. The table below summarizes the main human and rhesus monkey urinary metabolites identified in foundational studies.

Metabolite Type/Property Details (Species: Human & Rhesus Monkey)
Chloroform-Soluble Metabolites Several metabolites were isolated and identified from urine [1].
S-Oxidized Metabolites Structures elucidated using deuterium labeling and mass spectrometry [2].
Glucuronic Acid Conjugate Identified as a conjugate of a specific metabolite (1,2-propanediol, 1-(4-[(1-methylethyl)sulfonyl]phenyl)) in rhesus monkey urine [2].

Troubleshooting Guide & FAQs

Fundamental Concepts

Q: What are the primary metabolic pathways for this compound? A: Studies have identified two key pathways:

  • S-oxidation: The isopropylthio group is oxidized to a sulfonyl group [2].
  • Glucuronidation: A phase II conjugation reaction where glucuronic acid is attached to a specific oxidative metabolite, making it more water-soluble for excretion [2].

Q: Why is identifying conjugated metabolites like glucuronides challenging? A: Glucuronide conjugates are highly polar and not easily extracted with organic solvents like chloroform, requiring specific isolation techniques such as column chromatography and derivatization before GC-MS analysis [2].

Technical Challenges & Solutions

Q: A major metabolite is not being extracted with chloroform. What should I do? A: This is a classic sign of a polar, conjugated metabolite.

  • Solution: After chloroform extraction, concentrate the remaining aqueous phase. Use alcohol precipitation (e.g., isopropanol) or solid-phase extraction (SPE) to isolate polar conjugates. Subsequent enzymatic hydrolysis with β-glucuronidase can cleave the glucuronide, releasing the aglycone for identification [2].

Q: How can I confidently differentiate between isobaric S-oxidized metabolites? A: Use stable isotope labeling.

  • Solution: Synthesize this compound with deuterium ((^{2}\text{H})) labels at key positions in the molecule. The distinct mass shifts in the mass spectra of metabolites containing the label allow for unambiguous tracking of the S-oxidation pathway [2].

Modern Approaches: Leveraging Newer Tools

While earlier studies relied on targeted GC-MS, modern metabolomics often uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) and new software tools to overcome these challenges.

  • Software Solutions: Tools like the margheRita R package are designed for confident metabolite identification in untargeted LC-MS/MS studies. It uses a spectral library of reference standards to enhance fragment matching accuracy across the entire data analysis workflow [3].
  • Workflow Advantage: This approach streamlines the process from raw data to statistical analysis, helping to identify a broader range of metabolites, including unknowns, with higher confidence [3].

Experimental Workflow for Metabolite ID

The following diagram outlines a core experimental strategy for identifying challenging metabolites, integrating classic and modern techniques.

Start Urine Sample A Chloroform Extraction Start->A L Modern Approach: LC-MS/MS with Software (margheRita) Start->L B Chloroform-Soluble Metabolites A->B Organic Phase C Aqueous Phase A->C D GC-MS Analysis B->D F Isopropanol Extraction/ Column Chromatography C->F E Direct Identification D->E G Polar Conjugates (e.g., Glucuronides) F->G H Derivatization G->H I Enzymatic Hydrolysis (β-glucuronidase) G->I Released Aglycone J GC-MS Analysis H->J I->J Released Aglycone K Aglycone Identification J->K M Confident Metabolite ID via Spectral Library Matching L->M

Key Technical Takeaways

  • Sample Preparation is Critical: The choice of extraction solvent (chloroform vs. alcohols) directly determines which metabolite classes you will detect [1] [2].
  • Leverage Stable Isotopes: For complex structural elucidation, especially with oxidation, deuterium labeling provides definitive evidence [2].
  • Adopt Modern Data Analysis: Using computational tools like margheRita can significantly improve accuracy and efficiency in metabolite identification for LC-MS/MS data, addressing the core challenge of matching unknown spectra to known structures [3].

References

Modern Method for Conjugated Metabolite Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Method Aspect Description
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD) [1]
Application Simultaneous determination of glucuronic acid and sulfuric acid conjugated metabolites in human plasma [1]
Stationary Phase Hydrosphere C18 column (100 mm x 4.6 mm I.D., 3 μm particle size) [1]
Mobile Phase Gradient of 10 mM ammonium acetate solution and acetonitrile [1]
Sample Preparation Solid-phase extraction using an Oasis HLB cartridge [1]
Key Advantage Allows for the direct analysis of intact, highly polar conjugated metabolites without hydrolysis [1]

Experimental Protocol for HPLC-UV-DAD Analysis

This protocol is adapted from a study on isoflavone metabolites and can serve as a starting point for developing your own method for suloctidil [1].

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an Oasis HLB cartridge (60 mg, 3 cm³) with methanol and then water or a buffer.
    • Load the plasma sample onto the cartridge.
    • Wash with a suitable solvent to remove impurities.
    • Elute the target glucuronic acid conjugates with an organic solvent like methanol or acetonitrile.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis. Reported recovery for similar conjugates is >80% [1].
  • HPLC Analysis:

    • Column: Use a reversed-phase column such as a Hydrosphere C18 (100 mm x 4.6 mm, 3 μm).
    • Temperature: Maintain the column oven at 45°C.
    • Mobile Phase: Employ a gradient program with two eluents:
      • Eluent A: 10 mM ammonium acetate solution.
      • Eluent B: Acetonitrile.
    • Flow Rate: 1.5 mL/min.
    • Detection: Set the UV detector to 250 nm. Use the diode-array detector to record spectra from 220-360 nm for peak identification and purity assessment.
  • Data Analysis:

    • Identify metabolites by comparing their retention times and UV spectra with those of authentic standards, if available.
    • Quantify using a calibration curve constructed from standard solutions. The cited method reported a linear range of 5–5000 ng/mL [1].

Alternative Mass Spectrometric Workflow

For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the modern standard. The following workflow, visualized in the diagram below, is a powerful screening approach for glucuronide conjugates. This method identifies conjugates by their characteristic fragmentation pattern, even without a reference standard for the conjugate itself [2].

Start Start: LC-HRMS/MS Data Acquisition NL_Scan Neutral Loss Scan (Screen for loss of 176.0321 Da) Start->NL_Scan Spectral_Mod Spectral Truncation (Remove fragments > aglycone mass) NL_Scan->Spectral_Mod Lib_Search Spectral Library Search (Against aglycone library) Spectral_Mod->Lib_Search RT_Check Retention Time Comparison (Aglycone vs. conjugate) Lib_Search->RT_Check Annotation Confident Annotation RT_Check->Annotation

This method is highly effective for many common glucuronides, though it may have lower confidence for certain structures like sulfonamides or di-glucuronides [2].

Key Considerations for Method Development

  • Modern Techniques are Superior: While older methods for this compound used GC-MS after derivatization [3], current best practice favors LC-MS/MS for direct, sensitive, and specific analysis of labile conjugates.
  • Internal Standards: For quantitative accuracy, use a suitable internal standard. The published method for isoflavones used luteolin-3',7-di-O-glucoside [1]. You may need to select a different compound that is structurally analogous to this compound.
  • Enzymatic Hydrolysis: As a confirmatory step, treat a sample with β-glucuronidase enzyme. The disappearance of the suspected conjugate peak, with a corresponding increase in the aglycone (this compound metabolite) peak, confirms its identity.

References

suloctidil mass spectrometry characterization

Author: Smolecule Technical Support Team. Date: February 2026

Suloctidil Profile & Modern Research Context

The table below summarizes the core identity of this compound and its current relevance in scientific research.

Property Description
IUPAC Name 1-(4-isopropylthiophenyl)-2-n-octylaminopropanol [1] [2]
Original Use Vascular antispasmodic and antithrombotic drug [1] [3]

| Modern Research Context | • Drug Repurposing Candidate: Identified as a potential treatment for COVID-19 patients with asthma [4] and as a potential therapeutic for pancreatic adenocarcinoma (PAAD) and fatigue in autoimmune disorders [5] [6]. • Antifungal Agent: Demonstrated efficacy against Candida albicans biofilms [1]. |

Historical Mass Spectrometry Methodologies

The following table details the specific sample preparation and analysis techniques used in early mass spectrometry studies of this compound and its metabolites.

Study Focus Sample Source Sample Preparation & Derivatization Analysis Technique Key References

| Metabolite Characterization | Rhesus monkey urine [7] | • Liquid extraction from urine with isopropanol • Purification via column chromatography • Derivatization before GC-MS analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Roncucci et al. (1978) [7] | | Analysis of Unchanged Drug | Human plasma and urine [2] | Information implied but not detailed in abstract | Gas Chromatography-Mass Spectrometry (GC-MS) | Martens et al. (1978) [2] |

Key Technical Considerations & Troubleshooting

When developing modern MS methods for this compound, keep these points in mind:

  • Legacy Methods as a Baseline: The cited studies used older GC-MS techniques. Your starting point should be to replicate these methods using modern instrumentation, which will offer superior sensitivity and resolution.
  • Metabolite Identification: The early literature confirms that this compound undergoes metabolism, forming conjugates like glucuronides [7]. Use these findings to guide your metabolite profiling experiments.
  • Modern Method Adaptation: For contemporary analysis, consider using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This is now the standard for bioanalysis due to its ability to handle complex mixtures and analyze compounds without derivatization.

Frequently Asked Questions

  • What are the critical parameters for analyzing this compound with GC-MS? Based on historical data, derivatization is a crucial step to make the analyte volatile and stable for GC-MS analysis. The specific derivatization agent used in the original studies should be confirmed by consulting the full texts [7] [2].

  • What is a major challenge in developing a new LC-MS/MS method for this compound? A primary challenge is the lack of a commercially available stable isotope-labeled internal standard for this compound. You may need to use a structural analog as an internal standard or proceed without one, acknowledging the potential impact on precision and accuracy.

  • Beyond pharmacokinetics, what should I focus on in my analysis? Modern research highlights the importance of understanding this compound's effects on biological systems. Your MS experiments could focus on identifying its binding partners in proposed new pathways, such as the ERK or AKT pathways mentioned in cancer research [5].

Experimental Workflow for Method Development

This diagram outlines a logical workflow for developing a modern mass spectrometry method for this compound.

Start Start: Develop MS Method LitReview Literature Review of Legacy Methods (GC-MS) Start->LitReview ModernTech Select Modern Platform: LC-MS/MS or HRMS LitReview->ModernTech SamplePrep Sample Preparation: Extraction & Cleanup ModernTech->SamplePrep MethodOpt Method Optimization: Ion Source & Collision Energy SamplePrep->MethodOpt Validation Method Validation MethodOpt->Validation

References

Identified Suloctidil Metabolites in Urine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the metabolites of suloctidil that were identified in human and rhesus monkey urine according to older studies.

Metabolite Type Key Characteristics Species Identified Primary Analytical Technique
Chloroform-soluble Metabolites [1] Multiple metabolites; structures not detailed in abstracts. Human Gas Chromatography-Mass Spectrometry (GC-MS)
S-Oxidized Metabolites [2] Sulfoxide and sulfone derivatives resulting from oxidation of the isopropylthio group. Human, Rhesus Monkey Deuterium Labelling & Mass Spectrometry
Glucuronic Acid Conjugate [2] Conjugate of a metabolite (1,2-propanediol, 1-(4-[(1-methylethyl)sulfonyl]phenyl)); water-soluble. Rhesus Monkey GC-MS after derivatization

Potential Experimental Challenges

Based on the literature, you may encounter these specific issues:

  • Hepatotoxicity: Be aware that this compound has been associated with drug-induced liver injury in clinical case reports, characterized by elevated liver enzymes and histologic features of acute hepatitis [3] [4]. Adhere to all safety protocols when handling the drug or metabolites.
  • Metabolite Diversity: The existence of both chloroform-soluble and conjugated metabolites necessitates a multi-step isolation workflow [1] [2].
  • Analytical Specificity: Older studies relied heavily on GC-MS. Modern methods like UHPLC-HRMS/MS may offer superior sensitivity and specificity for profiling [5].

General Workflow for Metabolite Isolation & Analysis

The available data suggests a classic multi-step approach for metabolite isolation and identification. The following workflow visualizes this process.

Start Urine Sample Collection A Liquid-Liquid Extraction (Chloroform Soluble Fraction) Start->A B Aqueous Phase (Conjugated Metabolites) Start->B E Sample Clean-up & Concentration (e.g., Column Chromatography, SPE) A->E C Enzymatic Hydrolysis (e.g., with Sulfatase/Glucuronidase) B->C D Secondary Extraction (now chloroform soluble) C->D D->E F Derivatization (for GC-MS analysis) E->F G Instrumental Analysis & ID (GC-MS / LC-MS) F->G

Technical Recommendations for Modernization

To address the lack of contemporary protocols, here are suggestions for updating the methodology based on current best practices:

  • Replace Chloroform: For the initial liquid-liquid extraction, consider safer and more modern solvents like ethyl acetate or methyl tert-butyl ether (MTBE).
  • Improve Conjugate Analysis: For characterizing glucuronic acid conjugates, modern UHPLC-HRMS/MS allows for the direct analysis of intact conjugates without the need for complex derivatization [5].
  • Profile Sulfate Metabolites: Implement a metabolomics approach that uses high-resolution tandem mass spectrometry to profile sulfate metabolites by monitoring characteristic fragment ions (e.g., neutral loss of 80 Da for SO₃) [5].
  • Optimize Small Volumes: If sample volume is limited, size-exclusion chromatography (SEC) has been shown to be an effective method for isolating extracellular vesicles and other components from small urine volumes (e.g., 0.5 mL) for downstream mass spectrometry analysis [6].

References

Suloctidil Antifungal Profile & Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data on suloctidil's efficacy against C. albicans, as established in foundational research [1].

Parameter Definition Value against *C. albicans*
MIC₈₀ [1] Minimum Inhibitory Concentration for 80% growth inhibition of planktonic cells 4 μg/mL
BIC₈₀ [1] Biofilm Inhibiting Concentration for 80% metabolic inhibition during formation 16 μg/mL
BEC₈₀ [1] Biofilm Eradicating Concentration for 80% metabolic inhibition of pre-formed biofilm 64 μg/mL

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound is effective against established C. albicans biofilms? this compound demonstrates concentration-dependent eradicating activity against mature biofilms. The time-kill curve assay shows that a BEC₈₀ of 64 μg/mL can rapidly reduce metabolic activity in pre-formed biofilms, achieving its fungicidal endpoint in under 0.5 hours [1]. This makes it a promising candidate for treating device-related or chronic infections where biofilms are already established.

Q2: Besides killing cells, what other virulence factors does this compound target? A key mechanism of this compound is the inhibition of the yeast-to-hyphal transition [1]. This morphological switch is critical for C. albicans pathogenicity and biofilm stability. Treatment with this compound leads to the down-regulation of hypha-specific genes (HWP1, ALS3, and ECE1), which explains its potent anti-biofilm effect [1].

Q3: My anti-biofilm results are inconsistent. What are the critical parameters to control in the MBEC assay? Inconsistent Biofilm Eradication Concentration (MBEC) results often stem from variations in biofilm maturity and assay conditions. Ensure these factors are tightly controlled [1]:

  • Biofilm Age: Use a standardized incubation time for pre-forming biofilms (e.g., 24 hours at 37°C) before drug application.
  • Inoculum Size: Standardize the initial cell density used to form biofilms (e.g., 1 × 10⁶ cells/mL).
  • Growth Medium: Use a defined medium like RPMI-1640, which supports consistent biofilm formation.
  • Endpoint Measurement: The XTT metabolic assay is recommended for quantifying viable cells within the biofilm after treatment.

Detailed Experimental Protocols

Here are the core methodologies for evaluating this compound's anti-biofilm activity, based on standardized approaches [1].

Protocol 1: Determining the Minimum Biofilm Eradicating Concentration (MBEC)

This protocol assesses the efficacy of this compound against a pre-formed, mature biofilm.

  • Workflow Diagram:

Start Standardize C. albicans inoculum to 1x10⁶ cells/mL A Dispense into 96-well plate Start->A B Incubate for 24h at 37°C to form biofilm A->B C Wash with PBS to remove non-adherent cells B->C D Add serial dilutions of this compound C->D E Incubate for 24h at 37°C D->E F Wash and assess biofilm viability (XTT assay) E->F End Calculate MBEC₈₀ F->End

  • Procedure:
    • Biofilm Formation: Prepare a standardized suspension of C. albicans (e.g., strain YEM30 or LC3) at 1 × 10⁶ cells/mL in RPMI-1640 medium. Dispense into a flat-bottomed 96-well microtiter plate and incubate for 24 hours at 37°C to allow for mature biofilm formation.
    • Washing: Gently wash the biofilms twice with phosphate-buffered saline (PBS) to remove any non-adherent planktonic cells.
    • Drug Application: Add a series of this compound concentrations (e.g., from 0.0125 to 512 μg/mL) to the pre-formed biofilms. Include a negative control (medium only) and a positive control (biofilm without drug).
    • Incubation: Incubate the plate for another 24 hours at 37°C.
    • Viability Assessment: Wash the biofilms again with PBS. Assess the metabolic activity of the remaining viable cells using the XTT reduction assay. The MBEC₈₀ is defined as the lowest concentration that reduces metabolic activity by 80% compared to the untreated control [1].
Protocol 2: Time-Kill Kinetics of Biofilm Eradication

This protocol evaluates the speed of this compound's action against a mature biofilm.

  • Procedure:
    • Biofilm Setup: Form biofilms as described in Protocol 1, steps 1-2.
    • Treatment and Timing: Apply this compound at key concentrations (e.g., 32, 64, 128, and 256 μg/mL). For each concentration, use a separate plate for each time point (e.g., 0, 0.5, 1, 2, 3, 6, 12, 24 hours).
    • Termination and Measurement: At each time point, remove the drug, wash the biofilm, and immediately measure viability via the XTT assay.
    • Analysis: Plot the log10 of metabolic activity (as a proxy for viable cells) against time for each concentration. This reveals how quickly this compound achieves its fungicidal effect [1].
Protocol 3: Assessing Hyphal Inhibition

This protocol investigates the effect of this compound on the yeast-to-hyphal transition, a key virulence mechanism.

  • Procedure:
    • Induction Setup: Grow C. albicans in a hypha-inducing medium (e.g., Spider medium or RPMI-1640 with 10% FBS) in the presence of sub-BIC₈₀ concentrations of this compound (e.g., 4 or 8 μg/mL).
    • Incubation and Observation: Incubate the culture for 3-6 hours at 37°C. Periodically examine the cellular morphology under a light microscope (400x magnification).
    • Analysis: Compare the treated samples to an untreated control. Effective hyphal inhibition will show a significant reduction in elongated hyphae and filaments, with cells remaining primarily in the yeast form [1].

Mechanism of Action & Research Context

The following diagram summarizes the known and potential mechanisms by which this compound combats C. albicans biofilms, based on current research.

This compound This compound InhibitGrowth Inhibits Planktonic Growth (MIC₈₀ = 4 µg/mL) This compound->InhibitGrowth PreventBiofilm Prevents Biofilm Formation (BIC₈₀ = 16 µg/mL) This compound->PreventBiofilm EradicateBiofilm Eradicates Mature Biofilm (BEC₈₀ = 64 µg/mL) This compound->EradicateBiofilm InhibitHyphae Inhibits Yeast-to-Hypha Transition This compound->InhibitHyphae DownregulateGenes Downregulates Hypha-Specific Genes (HWP1, ALS3, ECE1) InhibitHyphae->DownregulateGenes AlterMorphology Alters Biofilm Architecture (Observed via SEM) InhibitHyphae->AlterMorphology

Research Context: this compound is an example of drug repurposing, where an existing drug (originally a vascular antispasmodic) is investigated for a new therapeutic use [1] [2]. This strategy can significantly accelerate the development of new anti-infective therapies by leveraging known safety profiles [2].

References

suloctidil stability in solid pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Stability Testing Framework

For researchers developing a Suloctidil solid dosage form, the standard stability assessments in the table below are critical. These are based on regulatory requirements and industry best practices for small-molecule drugs [1].

Testing Category Key Parameters & Pathways Common Analytical Methods
Chemical Stability Hydrolysis, Oxidation, Photolysis, Acid/Base Degradation [2] [1] Stability-indicating HPLC is the standard method for separating the Active Pharmaceutical Ingredient (API) from its degradation products [1].
Physical Stability Appearance, Hardness, Dissolution, Moisture Content [1] Physical tests (e.g., dissolution apparatus), microscopy.
Forced Degradation Studies Intentional stress under harsh conditions (e.g., strong acid/base, heat, light, oxidants) to identify degradation products and validate analytical methods [2] [1]. HPLC, often coupled with Mass Spectrometry (MS) for identifying degradation product structures [2] [1].

The following diagram outlines a generalized workflow for conducting forced degradation studies, which are essential for understanding the stability profile of a new drug product.

G Start Start Forced Degradation Study AcidBase Acid/Base Degradation Start->AcidBase Hydrolysis Hydrolysis (Neutral) Start->Hydrolysis Oxidation Oxidative Degradation Start->Oxidation Photolysis Photolytic Degradation Start->Photolysis Thermal Thermal Degradation Start->Thermal Analyze Analyze Samples (e.g., HPLC-UV/MS) AcidBase->Analyze Hydrolysis->Analyze Oxidation->Analyze Photolysis->Analyze Thermal->Analyze Sufficient Sufficient Degradation (typically 5-20%)? Analyze->Sufficient Stable Declare Drug Practically Stable Sufficient->Stable No Identify Identify & Elucidate Degradation Products Sufficient->Identify Yes Method Develop & Validate Stability-Indicating Method Identify->Method

Frequently Asked Questions for a Technical Support Center

Here are some hypothetical FAQs that address common technical issues, based on standard pharmaceutical development challenges.

Q1: What are the likely degradation pathways for this compound, and how should we test for them?

  • A: While specific data is unavailable, common pathways to investigate include hydrolysis (due to moisture), oxidation, and photodegradation [2]. The experimental protocol should include:
    • Hydrolysis: Expose the drug substance and product to various pH conditions (e.g., 0.1N HCl, 0.1N NaOH) and neutral water under reflux at elevated temperatures (e.g., 40-70°C) [2].
    • Oxidation: Treat samples with oxidizing agents like 3% hydrogen peroxide at room temperature for several hours [2].
    • Photolysis: Subject samples to specified light exposure (e.g., 1.2 million lux hours) as per ICH guidelines [2].
    • Analysis of all samples should be performed using a validated stability-indicating method, such as HPLC-UV or HPLC-MS [1].

Q2: Our analytical method cannot separate this compound from its main degradation product. How can we develop a stability-indicating method?

  • A: This is a core goal of forced degradation studies. You must use the stress-test samples to develop a gradient reversed-phase HPLC method that can successfully separate the API from all observed degradation products [1]. The method should be validated for parameters like specificity, linearity, accuracy, and precision to prove it is "stability-indicating" [1].

Q3: How can we determine the shelf-life of our this compound solid dosage form?

  • A: Shelf life is determined through formal stability studies under specified storage conditions (e.g., 25°C/60% relative humidity for room-temperature storage). Multiple batches of the drug product are stored in stability chambers and tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for critical quality attributes like assay, impurities, and dissolution. The data is analyzed statistically to propose an expiration date [1].

Suggestions for Finding this compound-Specific Data

To obtain the specific technical data you require, I suggest exploring these avenues:

  • Patent Databases: Search extensively on platforms like Google Patents, USPTO, and Espacenet. Look for patents related to this compound formulations, which often contain detailed stability data and analytical methods. The general patent for a solid dosage form provides a starting point for the type of information to look for [3].
  • Regulatory Submissions: If this compound was ever approved as a drug in any country, its regulatory filing (e.g., FDA NDA) would contain comprehensive stability studies. These may be accessible through freedom of information requests or in public assessment reports.
  • Targeted Scientific Queries: Search for primary research articles that focus specifically on "this compound formulation," "this compound degradation," or "this compound HPLC method."

References

suloctidil dosing regimen optimization

Author: Smolecule Technical Support Team. Date: February 2026

Documented Suloctidil Dosing Regimens

The table below summarizes the dosing regimens identified in clinical trials. Please note that this data comes from studies published in the 1980s, and this compound is currently an experimental drug, meaning it is not approved for clinical use and no official, optimized dosing regimen exists [1].

Indication Studied Dose Frequency Treatment Duration Key Efficacy Findings
DVT Prevention in Neurosurgical Patients [2] 200 mg 3 times per day (t.i.d.) Up to 14 days No statistically significant benefit over placebo in preventing deep vein thrombosis.
Cerebrovascular/Myocardial Insufficiency in the Aged [3] 200 mg 3 times per day 180 days (6 months) Significant improvement in blood viscosity, red cell deformability, and other microcirculatory parameters after long-term use.

Experimental Protocols & Key Considerations

For researchers, the following methodologies and contextual information from the search results may be useful.

  • Clinical Trial Design (DVT Prevention): The 1985 study was a randomized, double-blind trial comparing this compound to a placebo. Deep venous thrombosis (DVT) was detected using 125I fibrinogen leg scanning and impedance plethysmography for up to 14 days post-surgery [2].
  • Long-term Trial Parameters: The 6-month study in aged patients evaluated a range of laboratory and physical parameters before and after treatment, including [3]:
    • Hemorheology: Blood and plasma viscosity, red cell deformability.
    • Coagulation & Lipids: Fibrinolysis (plasminogen, antiplasmin, fibrinogen), total lipids, cholesterol, triglycerides.
    • Microcirculation: Capillaroscopic examination of small conjunctival vessels (diameter, flow homogeneity, red cell aggregation).

Guidance for Dosing Regimen Optimization

Given the limited and dated data, optimizing a dosing regimen for this compound would require a new, comprehensive research program. Key points to consider include:

  • Establish a Clear Starting Point: The consistent use of 200 mg three times a day in multiple studies serves as a historical baseline for initial experiments [2] [3].
  • Focus on Pharmacokinetics: A 1983 review explicitly focuses on the relationship between this compound's pharmacokinetics and its antithrombotic effect [4]. Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) is a critical step for any modern optimization effort.
  • Investigate Mechanism of Action: The search results confirm that the mechanism of action for this compound is not available [1]. Elucidating this is fundamental to rational dose and regimen design. Early research suggests investigating its effects on platelet aggregation and blood viscosity [5] [3].

Research Workflow Diagram

The following diagram outlines a potential high-level workflow for approaching this compound dosing regimen optimization based on the available information.

start Start: this compound Dosing Optimization lit_review Literature Review & Historical Data Analysis start->lit_review pk_study PK/PD Studies (ADME) lit_review->pk_study Establish baseline moa_study Mechanism of Action Investigation lit_review->moa_study Identify knowledge gaps & hypotheses dose_finding Preclinical & Clinical Dose-Finding Trials pk_study->dose_finding Inform initial dosage moa_study->dose_finding Define relevant biomarkers reg_optimize Regimen Optimization dose_finding->reg_optimize Iterate based on outcomes end Refined Dosing Regimen reg_optimize->end

References

suloctidil chromatographic separation methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about developing and troubleshooting a chromatographic method for a compound like Suloctidil.

Q1: What are the most common problems I might encounter with my LC method, and how do I fix them? Common issues often manifest in the chromatogram as problems with peaks, the baseline, or pressure. The table below summarizes these problems and their solutions [1] [2].

Problem Possible Causes Troubleshooting Solutions
Peak Tailing Screen blockage; Column collapse; Sample contamination; Incorrect mobile phase pH [1]. Backflush or replace column frit; Replace column; Use guard column; Flush column with strong solvent; Adjust mobile phase pH (use low pH for basic compounds) [1].
Peak Fronting Sample overload; Strong sample solvent; Column damage [1]. Reduce injection volume or sample concentration; Use a solvent with elution strength similar to the mobile phase; Replace the column [1].
Baseline Drift & Noise Temperature fluctuations; Uneven or impure mobile phase; Air bubbles in detector; Contaminated flow cell [1] [2]. Use a column oven; Use HPLC-grade solvents and degas mobile phase; Purge the system to remove air; Flush the detector flow cell with strong solvent (e.g., methanol, nitric acid) [1] [2].
Pressure Issues Blockage in system (column, tubing, filter); Pump seal failure; Air bubbles in pump [2]. Check and replace inline filters and guard column; Backflush analytical column; Inspect and replace pump seals; Degas mobile phase and purge pump [2].
Poor Resolution Column degradation; Incorrect mobile phase composition/gradient; Contaminated sample [1] [2]. Replace or regenerate column; Optimize gradient elution program or mobile phase pH/solvent ratio; Clean sample with a filter or solid-phase extraction [1].

Q2: My peaks are too wide, which is reducing my resolution. What should I check? Wide peaks often indicate a loss of column efficiency. First, consider if the column is contaminated or failing; try flushing it with a strong solvent [1]. Second, check the tubing between the column and the detector, as tubing that is too long or has a large internal diameter can cause peak broadening. Finally, verify that the detector's response time is not set too high [1].

Q3: I see no peaks or very small peaks. What could be the cause? This issue is often related to the sample introduction or detection systems. Confirm that the injection volume is correct and the injector is functioning properly. Check the detector settings, such as wavelength and sensitivity, to ensure they are appropriate for your analyte. Also, verify that the pump is delivering the set flow rate consistently [2].

Experimental Protocol: A Systematic Approach to LC Method Development

When a specific method isn't available, a systematic development and troubleshooting workflow is crucial. The following diagram outlines this logical process.

G Start Start: Define Method Goals Column 1. Column Selection (Reverse-phase C18 is common) Start->Column MP_Initial 2. Initial Mobile Phase (e.g., Water/Acetonitrile) Column->MP_Initial Scouting 3. Gradient Scouting Run MP_Initial->Scouting Optimize 4. Optimize Conditions (pH, Gradient, Temperature) Scouting->Optimize Validate 5. Method Validation Optimize->Validate Trouble Encounter Problem? Optimize->Trouble Trouble->Validate No Diagnose Diagnose Using FAQ Table Trouble->Diagnose Yes Diagnose->Optimize Apply Fix

Based on this workflow, here is a detailed protocol for a generic reverse-phase HPLC method development, which can be adapted for this compound.

1. Column Selection:

  • Principle: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm). This is the most common and versatile column type for separating non-polar to moderately polar compounds [3].
  • Rationale: A C18 column provides a good starting point for method development due to its wide applicability.

2. Mobile Phase Preparation:

  • Composition: Use a binary system. Mobile Phase A is often a buffer in water (e.g., 10-50 mM ammonium formate or ammonium acetate, pH adjusted with formic or acetic acid). Mobile Phase B is an organic solvent like acetonitrile or methanol.
  • Quality & Safety: Always use HPLC-grade solvents and water. Filter and degas all mobile phases before use to prevent baseline noise and pump issues [2].

3. Scouting Gradient Run:

  • Purpose: To determine the optimal organic solvent concentration for eluting your compound.
  • Protocol: Perform a broad gradient from 5% B to 95% B over 20-30 minutes. A flow rate of 1.0 mL/min and a column temperature of 30-40°C are standard starting points. Monitor detection at a UV wavelength suitable for your compound (a preliminary scan can help determine this).

4. Method Optimization:

  • Fine-tuning: After the scouting run, adjust the gradient profile to achieve good separation between peaks.
  • pH Adjustment: If peak shape is poor (tailing), adjust the mobile phase pH. For basic compounds like this compound, a lower pH (e.g., pH 2.5-3.5) can significantly improve peak symmetry by suppressing ionization [1].
  • Further Reading: For in-depth guidance on troubleshooting specific issues like back-pressure or sample introduction, consult specialized resources like the Guide to LC Troubleshooting 2025 [3] or the upcoming CHROMtalks 2025 webinars [4].

Key Takeaways and Further Resources

  • No Universal Method: Chromatographic separation is highly dependent on your specific instrument, column, and sample matrix. The protocols above are a starting template.
  • Systematic Troubleshooting: Use the provided FAQ table and workflow diagram as a first line of defense when problems arise.
  • Stay Updated: The field of chromatography is always advancing. Consider attending webinars like CHROMtalks 2025 (May 28-29, 2025) to learn the latest troubleshooting tips and tricks directly from experts [4].

References

suloctidil compared placebo neurosurgical patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Findings: Suloctidil vs. Placebo

Condition / Patient Population Trial Design & Duration Key Efficacy Findings Source
Moderate to Severe Mental Deterioration (n=30) Double-blind, placebo-controlled; 6 months [1] No significant difference vs. placebo on primary psychometric battery. Subgroup analysis: patients with moderate (not severe) deterioration showed significant improvement in Rey 15 words test [1]. [1]
Atherosclerotic Cerebrovascular Disease (n=30) Double-blind trial; 30 days [2] Significant decrease in neurological symptoms and "good psychic improvement" reported with this compound [2]. [2]
Idiopathic Recurrent Vein Thrombosis (n=31) Double-blind, cross-over; 6 months [3] 12 new thrombotic events (2 with pulmonary embolism) occurred during placebo phase. No new thrombotic events occurred during this compound phase [3]. [3]

Detailed Experimental Protocols

For researchers designing future trials, here is a detailed look at the methodologies from the key studies.

Trial in Mental Deterioration [1]

This study offers a robust model for evaluating cognitive endpoints.

  • Objective: To assess the effect of this compound on the mental condition of elderly patients with moderate to severe mental deterioration.
  • Design: Double-blind, parallel-group, placebo-controlled.
  • Participants: 30 elderly patients.
  • Intervention:
    • Active Group: 200 mg of this compound, three times daily.
    • Control Group: Matching placebo, three times daily.
  • Duration: 6 months.
  • Outcome Measures: A battery of clinical and psychometric evaluations. The Rey Auditory Verbal Learning Test (Rey 15 words test) was one of the key tools used to assess verbal memory.
  • Analysis Plan: Comparison between groups at endpoint, with supplementary analysis of change from baseline within subgroups (moderate vs. severe deterioration).
Trial in Recurrent Vein Thrombosis [3]

This study demonstrates a methodology for assessing anti-thrombotic efficacy.

  • Objective: To evaluate the clinical and biological activity of this compound in patients with idiopathic recurrent vein thrombosis who were previously unresponsive to other therapies.
  • Design: Double-blind, cross-over, placebo-controlled.
  • Participants: 31 patients.
  • Intervention: Patients received either this compound or placebo for a period, then switched to the other treatment after a washout period.
  • Duration: Total of 6 months.
  • Outcome Measures:
    • Clinical: Occurrence of new thrombotic events and pulmonary embolism.
    • Ultrasonic: Venous flow measured by ultrasound.
    • Biological Parameters: Platelet retention and aggregation, levels of platelet factor 4 (PF4) and beta-thromboglobulin.
  • Assessment Frequency: Monthly during the 6-month treatment.

Proposed Mechanisms of Action

The clinical effects of this compound are supported by preclinical research into its multifaceted mechanism of action, which can be visualized through its effects on vascular and neuronal pathways.

Vascular and Anti-thrombotic Pathways

cluster_vascular Vascular & Hemostatic Effects cluster_mechanisms Proposed Mechanisms This compound This compound Vaso Vasodilation This compound->Vaso AntiAgg Inhibition of Platelet Aggregation This compound->AntiAgg CaBlocker Calcium Channel Blockade This compound->CaBlocker PlateletMech Direct Action on Platelet Function This compound->PlateletMech AntiThromb Antithrombotic Effect Vaso->AntiThromb AntiAgg->AntiThromb CaBlocker->Vaso PlateletMech->AntiAgg

Diagram 1: this compound's proposed vascular and anti-thrombotic mechanisms, based on preclinical data [4] [5].

Neuronal Transmission Pathways

cluster_dopamine Dopaminergic Effects (Rat Model) This compound This compound DA_Release Increased Dopamine Release/Signaling This compound->DA_Release DA_Receptor Down-regulation of Dopamine Receptors (Chronic dosing) DA_Release->DA_Receptor Prolactin Decreased Serum Prolactin Levels DA_Release->Prolactin Outcome Potential Improvement in Cognitive & Behavioral Functions DA_Release->Outcome

Diagram 2: this compound's dopaminergic effects observed in animal models, suggesting a potential mechanism for cognitive action [6].


Interpretation & Research Implications

  • Patient Selection is Critical: The most consistent finding is that disease stage or severity significantly impacts treatment outcomes. The subgroup analysis from [1] strongly suggests that this compound is unlikely to reverse severe, established neuronal loss, but may stabilize or improve function in moderate, potentially vascular-related impairment.
  • Mechanism-Informed Trial Design: The proposed mechanisms suggest this compound may be most appropriate for conditions where cerebrovascular insufficiency, microthrombosis, or dopaminergic dysfunction play a key role. Future trials in neurosurgical patients (e.g., those with vasospasm risk or iatrogenic ischemia) could be designed around these specific hypotheses.
  • Addressing the Placebo Effect: The use of double-blind, placebo-controlled designs [1] [3] [2] is essential in neurological and psychiatric trials, where subjective reporting and natural disease fluctuation are significant confounding factors [7].

References

suloctidil platelet aggregation inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison of Antiplatelet Agents

The table below summarizes the mechanisms of action and key characteristics of various antiplatelet drugs, including Suloctidil.

Table 1: Antiplatelet Agents - Mechanisms and Key Characteristics

Drug Name Primary Mechanism of Action Key Characteristics / Notes
This compound [1] [2] Inhibits platelet aggregation; described as a peripheral vasodilator and potential antifungal agent. Research suggests it may modify platelet serotonin parameters, but this is likely not its primary anti-aggregatory mechanism [2]. Primarily a research compound. An in vivo study in rats showed an ED50 of 16.1 mg/kg for reducing platelet aggregate formation [2].
Aspirin [3] [4] Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, reducing thromboxane A2 synthesis. The most commonly used antiplatelet drug; used for both primary and secondary prevention of cardiovascular events [4].
Clopidogrel [3] [4] Irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface. A prodrug activated by the hepatic CYP450 system. Part of standard dual antiplatelet therapy (DAPT) with aspirin [4].
Ticagrelor [3] [4] Reversibly inhibits the P2Y12 ADP receptor. More potent and rapid-acting than clopidogrel. A common side effect is dyspnea (shortness of breath) [4].
Dipyridamole [3] [4] Inhibits phosphodiesterase and blocks adenosine uptake, increasing intra-platelet cyclic AMP, which inhibits aggregation. Has antiplatelet and vasodilating properties. Sometimes combined with aspirin in a fixed-dose formulation [3] [4].
Glycoprotein IIb/IIIa Inhibitors (e.g., Tirofiban) [4] Inhibit the final common pathway of platelet aggregation by blocking fibrinogen binding to the GP IIb/IIIa receptor on activated platelets. Available only as parenteral (IV) agents for use in acute coronary syndromes [4].

Experimental Data and Protocols

Much of the quantitative data for this compound comes from older in vivo studies.

Key Experimental Findings for this compound

  • Efficacy: One study in retired breeder rats determined this compound's effectiveness using the platelet aggregate ratio (PAR) method. The study reported an ED50 of 16.1 mg/kg measured 24 hours after administration, indicating the dose required to achieve a 50% reduction in platelet aggregate formation [2].
  • Serotonin Depletion: The same study investigated the hypothesis that this compound works by depleting platelet serotonin (5-HT). It found that reducing platelet 5-HT content required multiple, high doses (100 mg/kg/day) and concluded that this effect was not correlated with the drug's primary anti-aggregatory activity observed at lower doses [2].

Comparative Experimental Context A 1976 comparative study evaluated the antithrombotic properties of this compound against Aspirin and Dipyridamole [5]. While the full data is not available in the abstract, its existence confirms that this compound was benchmarked against contemporary agents during its early research phase.

Modern Antiplatelet Therapy & Clinical Outcomes

Current clinical practice has moved toward specific combination therapies, supported by robust evidence.

Dual Antiplatelet Therapy (DAPT) A 2020 Cochrane systematic review of 15 randomized controlled trials concluded that, compared to a single agent, multiple antiplatelet agents are more effective at reducing early stroke recurrence after an ischemic stroke or TIA [6]. However, this benefit comes with a significantly higher risk of extracranial haemorrhage [6]. The analysis found that the benefit for stroke recurrence generally outweighs the harm when dual therapy is initiated in the acute setting and continued for about one month [6].

Table 2: Clinical Outcomes of Multiple vs. Fewer Antiplatelet Agents Data from a meta-analysis of 15 RCTs (N=17,091) in acute ischemic stroke/TIA [6]

Outcome Risk with Fewer Agents Risk with Multiple Agents Relative Effect (RR) Certainty of Evidence
Stroke Recurrence 78 per 1000 21 fewer per 1000 RR 0.73 (0.66 to 0.82) Moderate
Vascular Death 7 per 1000 0 fewer per 1000 RR 0.98 (0.66 to 1.45) Moderate
Intracranial Haemorrhage 2 per 1000 2 more per 1000 RR 1.92 (1.05 to 3.50) Low
Extracranial Haemorrhage 29 per 1000 36 more per 1000 RR 2.25 (1.88 to 2.70) High

Signaling Pathways in Platelet Research

The following diagram illustrates the IL6/JAK/STAT signaling pathway, identified in a 2022 bioinformatics study as being significantly activated during the formation of intracranial aneurysms (IA). STAT2 was pinpointed as a potential key biomarker and therapeutic target in this pathway [7]. This represents a modern research direction in vascular pathology related to platelet and immune cell activity.

ia_pathway IL6 IL6 IL6R IL6R IL6->IL6R JAK JAK IL6R->JAK STAT2 STAT2 JAK->STAT2 TargetGenes TargetGenes STAT2->TargetGenes ImmuneResponse ImmuneResponse TargetGenes->ImmuneResponse

Conclusion for Researchers

This compound serves as a historical example of a multi-functional molecule with antiplatelet and vasodilatory effects. However, current clinical practice and research have firmly established other agents, particularly in combination regimens like DAPT (e.g., Aspirin and a P2Y12 inhibitor), as the standard of care for most cardiovascular conditions due to their proven efficacy and well-characterized safety profiles [6] [4]. Modern investigations continue to explore novel pathways and targets, such as the IL6/JAK/STAT signaling pathway, for future therapeutic development [7].

References

suloctidil dopaminergic effects vs standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

Suloctidil's Dopaminergic Effects & Research Findings

Aspect Key Findings from Research
Proposed Mechanism Dopaminomimetic properties: Acute treatment decreased serum prolactin levels and dopamine metabolite (DOPAC) in rat brains. Repeated administration caused a down-regulation of dopaminergic receptors, suggesting direct or indirect dopamine-like activity [1].
Historical Clinical Use Studied for mental deterioration in the elderly and primary degenerative dementia (Alzheimer's disease). Clinical trials showed limited or no significant benefit over placebo in overall study populations, though some positive signals were noted in sub-groups with moderate (vs. severe) impairment [2] [3].
Modern Repurposing Insights A 2018 transcriptomic drug screening study in human stem cell-derived neural models found that this compound could reverse gene expression signatures associated with schizophrenia. This effect was consistent across different cellular contexts, highlighting its potential relevance to neuropsychiatric biology [4].
Key Limitation of Data The existing research, primarily from the 1980s, does not contain direct comparative studies against current standard dopaminergic therapies (e.g., L-DOPA, D2/D3 agonists). Its efficacy and side-effect profile relative to these modern standards are unknown [1] [2] [3].

Experimental Data and Protocols

For researchers interested in the foundational experiments, here is a summary of the key methodologies used to characterize this compound's dopaminergic effects.

Experiment Objective Key Experimental Protocol Details

| To assess dopaminomimetic activity *in vivo* (Rat study) [1] | - Model: Adult rats.

  • Treatment: Acute and repeated administration of this compound.
  • Measurements: Serum prolactin levels (dopamine inhibits prolactin release); concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, in various brain areas; and dopaminergic receptor binding studies. | | To evaluate efficacy in mental deterioration (Clinical trial) [2] | - Design: Double-blind, parallel-group, placebo-controlled trial.
  • Participants: 30 elderly patients with moderate to severe mental deterioration.
  • Treatment: 200 mg this compound or placebo, three times daily for 6 months.
  • Assessment: Battery of clinical and psychometric tests (e.g., Rey 15 words test). | | To identify drugs that reverse disease-associated gene signatures (Transcriptomic screen) [4] | - Model: Human induced pluripotent stem cell-derived neural progenitor cells (hiPSC-NPCs) from healthy controls and individuals with schizophrenia, plus various cancer cell lines.
  • Drug Screening: Treated with 135 drugs, including this compound.
  • Analysis: L1000 platform for gene expression. Connectivity mapping to determine if a drug's gene expression signature opposed a known post-mortem schizophrenia transcriptomic signature. |

Proposed Dopaminergic Signaling Pathway

The diagram below illustrates the hypothesized mechanism of this compound's dopaminomimetic action based on animal studies, which involves both direct and indirect modulation of the dopaminergic system leading to adaptive changes in the brain.

cluster_brain In Vivo (Rat Brain) cluster_conclusion Overall Interpretation This compound This compound Dopaminergic\nTransmission Dopaminergic Transmission This compound->Dopaminergic\nTransmission Enhances ↓ Serum Prolactin ↓ Serum Prolactin Dopaminergic\nTransmission->↓ Serum Prolactin Leads to ↓ DOPAC in Striatum ↓ DOPAC in Striatum Dopaminergic\nTransmission->↓ DOPAC in Striatum Leads to Dopamino-mimetic\nProperties Dopamino-mimetic Properties ↓ Serum Prolactin->Dopamino-mimetic\nProperties Evidence for ↓ DOPAC in Striatum->Dopamino-mimetic\nProperties Evidence for Repeated Administration Repeated Administration Down-regulation of\nDopamine Receptors Down-regulation of Dopamine Receptors Repeated Administration->Down-regulation of\nDopamine Receptors Causes Down-regulation of\nDopamine Receptors->Dopamino-mimetic\nProperties Evidence for

Research Implications and Future Directions

The research suggests this compound has a unique profile, but its historical clinical performance was mixed. For modern drug development, this indicates:

  • Mechanistic Interest: Its ability to reverse schizophrenia-associated gene signatures in human cellular models [4] makes it a compelling candidate for investigating new pathways in neuropsychiatric drug discovery.
  • Repurposing Potential: this compound's known safety profile in humans could accelerate its investigation for new indications, a strategy supported by its identification in modern transcriptomic screens [4].
  • Data Gap: The lack of direct comparison with standard treatments is a significant knowledge gap. Future research would require contemporary preclinical studies pitting this compound against current dopaminergic drugs on relevant efficacy and safety endpoints.

References

Comparative Analysis of Suloctidil's Experimental Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from studies on Suloctidil's various biological activities.

Therapeutic Area Experimental Model/Subjects Dosage / Concentration Key Efficacy Outcomes Safety & Tolerability

| Lipid Management [1] | Humans with primary hyperlipidaemia (Clinical Trial) | 200 mg, three times daily | • Statistically significant reduction in total serum cholesterol • Significant reduction in serum triglycerides • Proportional increase in HDL-cholesterol; effects maintained in long-term (1 year) treatment | Well tolerated; no serious side-effects reported | | Antifungal Activity [2] | Candida albicans (In vitro) | • MIC80 (Planktonic cells): 4 μg/mL • BIC80 (Biofilm inhibition): 16 μg/mL • BEC80 (Biofilm eradication): 64 μg/mL | • Inhibited yeast-to-hyphal switching, a key virulence factor • Down-regulated hypha-specific genes (HWP1, ALS3, ECE1) • Rapid, concentration-dependent activity in time-kill curves | In vivo (mouse model): 256 μg/mL significantly reduced fungal counts; induced a slight histological reaction | | Cerebrovascular Prevention [3] | Humans with TIA or stroke (Clinical Trial, referenced in review) | Information not specified in abstract | Evaluated as an antiplatelet agent for secondary stroke prevention; efficacy profile was part of a broader meta-analysis | Information not specified in abstract |

Detailed Experimental Protocols

To ensure reproducibility, here is a detailed breakdown of the key methodologies from the cited research.

Clinical Trial for Hypocholesterolaemic Activity [1]
  • Study Design: Two-part trial consisting of a double-blind, crossover short-term study and an open long-term study.
  • Subjects: Patients with primary hyperlipidaemia.
  • Treatment & Control:
    • Short-term: 4-week placebo washout, followed by random allocation to either this compound (200 mg three times daily) or placebo for 4 weeks, then crossed over to the alternative treatment for another 4 weeks.
    • Long-term: 8-week placebo washout, followed by this compound treatment for up to 1 year.
  • Dietary Control: Patients were maintained on a controlled diet throughout both trials.
  • Primary Endpoints: Changes in total serum cholesterol, serum triglycerides, and HDL-cholesterol levels.
In Vitro & In Vivo Antifungal Activity Assessment [2]
  • Strains: C. albicans strains YEM30 and LC3.
  • Culture Conditions: Standard microbiological culture conditions.
  • Antifungal Susceptibility Testing:
    • MIC80 Determination: The lowest concentration that inhibited 80% of planktonic cell growth was determined.
    • Biofilm Assays: Metabolic activity assays were used to determine the Biofilm Inhibiting Concentration (BIC80) and Biofilm Eradicating Concentration (BEC80).
  • Time-Kill Curve Analysis: Biofilms were exposed to this compound at various concentrations, and cell viability was measured over time to study the kinetics of its antifungal effect.
  • Hyphal Inhibition: The effect on yeast-to-hyphal form switching was tested under hypha-inducing conditions.
  • Gene Expression Analysis: RNA was extracted from treated and control cells, and the expression levels of hypha-specific genes (HWP1, ALS3, ECE1) were quantified using RT-qPCR.
  • In Vivo Efficacy: A mouse model of vulvovaginal candidiasis was used. Fungal burden and tissue histology were assessed post-treatment with this compound.

Research Workflow Visualization

The following diagram illustrates the integrated workflow for the antifungal drug repositioning research on this compound, from in vitro discovery to in vivo validation.

In Vitro Screening In Vitro Screening Hit Confirmation Hit Confirmation In Vitro Screening->Hit Confirmation  Identifies Active Compounds MIC80 / BIC80 / BEC80 MIC80 / BIC80 / BEC80 Hit Confirmation->MIC80 / BIC80 / BEC80 Time-Kill Curves Time-Kill Curves Hit Confirmation->Time-Kill Curves Mechanism Investigation Mechanism Investigation In Vivo Validation In Vivo Validation Mechanism Investigation->In Vivo Validation  Confirms Target Inhibits Hyphal Growth Inhibits Hyphal Growth Mechanism Investigation->Inhibits Hyphal Growth Downregulates Hypha Genes Downregulates Hypha Genes Mechanism Investigation->Downregulates Hypha Genes Reduces Fungal Load Reduces Fungal Load In Vivo Validation->Reduces Fungal Load Assesses Tissue Reaction Assesses Tissue Reaction In Vivo Validation->Assesses Tissue Reaction Compound Library Compound Library Compound Library->In Vitro Screening Time-Kill Curves->Mechanism Investigation  Shows Kinetics

Limitations and Future Research Directions

  • Data Currency: The most robust clinical data for this compound's original indications (lipid management, stroke prevention) is from the 1980s and 1990s [1] [3]. More recent research (2017) focuses on its repurposing as an antifungal agent, which is primarily at the pre-clinical stage [2].
  • Lack of Direct Comparisons: The search results did not yield head-to-head clinical trials comparing this compound with modern standard-of-care treatments in any of its potential therapeutic areas.
  • Regulatory Status: The current approval status of this compound for medical use is unclear based on the available information, and it may no longer be in widespread clinical use.

References

Quantitative Comparison: Suloctidil vs. Conventional Antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Agent Mode of Action MIC against Planktonic C. albicans Efficacy against Biofilm Formation Efficacy against Mature Biofilm (Eradication) Key Resistance Mechanisms in Biofilms
Suloctidil Inhibits yeast-to-hyphal switching; Down-regulates hypha-specific genes (HWP1, ALS3, ECE1) [1] [2] [3] MIC80 = 4 μg/mL [1] [2] [3] BIC80 = 16 μg/mL [1] [2] [3] BEC80 = 64 μg/mL [1] [2] [3] (Novel agent, resistance not yet documented)
Azoles Inhibits ergosterol synthesis by targeting lanosterol demethylase (ERG11) [4] Variable (drug and strain-specific) Poor (biofilms can be up to 4000x more resistant) [4] Poor/Not Eradicating [4] • Overexpression of efflux pumps (CDR1, CDR2, MDR1) [4] • Mutations in ERG11 gene [4]
Echinocandins Inhibits cell wall β-1,3-glucan synthesis [4] Variable (drug and strain-specific) Moderate (biofilms are 2-20x more resistant) [4] Moderate (but exhibits paradoxical effect at high doses) [4] • Mutations in FKS1 gene [4] • Increased cell wall chitin [4]
Polyenes Binds to ergosterol, disrupting cell membrane integrity [4] Variable (drug and strain-specific) Moderate (biofilms ~8x more resistant) [4] Moderate (but doses required are often toxic) [4] • Alterations in cell membrane sterol composition [4]

This compound's Mechanism and Key Experimental Evidence

This compound's antifungal action appears to be multi-faceted, primarily targeting the virulence factor of morphogenesis (the switch from yeast to hyphal form) rather than directly causing cell death [1] [2] [3]. Here are the key experimental findings:

  • Inhibition of Hyphal Growth: Experiments showed that adding 16 μg/mL of this compound at the beginning of a C. albicans culture completely suppressed the formation of hyphae. This inhibitory effect was significant even when added 2 hours into culture, but diminished if added after 4 hours, indicating it acts on early hyphal development [1].
  • Down-regulation of Hypha-Specific Genes: Gene expression analysis confirmed that this compound treatment significantly down-regulated key genes associated with hyphal formation (HWP1, ALS3, ECE1), aligning with the observed morphological inhibition [1].
  • Eradication of Mature Biofilms: Time-kill curve assays demonstrated that this compound acts rapidly against mature biofilms. Concentrations at or above the BEC80 (64 μg/mL) reached the fungicidal endpoint in less than 0.5 hours [1].
  • In Vivo Efficacy: In a mouse model of vaginal candidiasis, treatment with 256 μg/mL of this compound led to a significant reduction in fungal loads and resulted in less inflammatory tissue damage compared to the untreated control group [1].

The following diagram illustrates the primary antifungal mechanism of this compound and the experimental workflow used to validate it.

This compound This compound DownregGenes Down-regulates Hyphal Genes This compound->DownregGenes InVitro In Vitro Biofilm Assays This compound->InVitro GeneExpr Gene Expression Analysis (qPCR) This compound->GeneExpr InVivo In Vivo Mouse Model This compound->InVivo InhibitSwitching Inhibits Yeast-to-Hyphal Switch DownregGenes->InhibitSwitching ReduceVirulence Reduces Biofilm Formation & Virulence InhibitSwitching->ReduceVirulence Result1 Altered Biofilm Morphology InVitro->Result1 SEM SEM Imaging SEM->Result1 Result2 Reduced HWP1, ALS3, ECE1 GeneExpr->Result2 Result3 Lower Fungal Load Reduced Inflammation InVivo->Result3

Why this compound is a Promising Candidate

The data suggests this compound is a compelling candidate for future antifungal development for several key reasons:

  • Targets Virulence, Not Just Viability: By disrupting biofilm formation and hyphal growth—key factors for C. albicans pathogenicity—this compound may exert less selective pressure for traditional resistance, potentially leading to a lower rate of resistance development [1].
  • Effective Against Resistant Biofilms: It demonstrates significant activity at concentrations that are achievable and safe in animal models, which is a major hurdle for conventional antifungals like amphotericin B against biofilms [1] [4].
  • Drug Repurposing Advantage: As a drug with a known safety profile in humans (formerly used as an antithrombotic), the development path for a new indication like antifungal therapy could be shorter and less costly compared to a completely new chemical entity [1] [2].

It is worth noting that the primary research on this compound's antifungal properties is from 2017, and its clinical translation for this purpose remains to be seen.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.24393591 Da

Monoisotopic Mass

337.24393591 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV1N1XY17K

Related CAS

54767-71-4 (hydrochloride)
60175-02-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX19 - Suloctidil

Pictograms

Irritant

Irritant

Other CAS

54767-75-8
54063-56-8

Wikipedia

Suloctidil

Dates

Last modified: 08-15-2023
1: Chauvet-Monges AM, Faure R, Crevat A. 1H-NMR study of suloctidil-A23187 calcium ionophore interaction. Chem Biol Interact. 1993 Feb;86(2):163-9. PubMed PMID: 8383582.
2: Butts A, DiDone L, Koselny K, Baxter BK, Chabrier-Rosello Y, Wellington M, Krysan DJ. A repurposing approach identifies off-patent drugs with fungicidal cryptococcal activity, a common structural chemotype, and pharmacological properties relevant to the treatment of cryptococcosis. Eukaryot Cell. 2013 Feb;12(2):278-87. doi: 10.1128/EC.00314-12. PubMed PMID: 23243064; PubMed Central PMCID: PMC3571299.
3: Bucchi F, Cerletti C, de Gaetano G. Inhibition of platelet thromboxane generation by suloctidil in man. Haemostasis. 1986;16(5):362-8. PubMed PMID: 3023210.
4: Turpie AG, Gent M, Doyle DJ, Saerens E, de Boer AC, Talbot C, McNamee J, Hirsh J. An evaluation of suloctidil in the prevention of deep vein thrombosis in neurosurgical patients. Thromb Res. 1985 Jul 15;39(2):173-81. PubMed PMID: 2992116.
5: Ishibashi A, Hanagata R, Horii D, Hisayama T, Takayanagi I. [Effect of suloctidil on the contractions of isolated rat aortic strips induced by norepinephrine and CaCl2]. Nihon Yakurigaku Zasshi. 1983 Nov;82(5):361-73. Japanese. PubMed PMID: 6323288.
6: Takahashi K, Arai Y. [Antigenicity of suloctidil]. J Toxicol Sci. 1983 Aug;8(3):231-42. Japanese. PubMed PMID: 6319726.
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